molecular formula C18H18Br2N6O4S B15138543 N-Despropyl Macitentan-d4

N-Despropyl Macitentan-d4

货号: B15138543
分子量: 578.3 g/mol
InChI 键: PIJUSICWAKBTEZ-OSEHSPPNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Despropyl Macitentan-d4 is a useful research compound. Its molecular formula is C18H18Br2N6O4S and its molecular weight is 578.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H18Br2N6O4S

分子量

578.3 g/mol

IUPAC 名称

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)/i7D2,8D2

InChI 键

PIJUSICWAKBTEZ-OSEHSPPNSA-N

手性 SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCC

规范 SMILES

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

产品来源

United States

Foundational & Exploratory

What are the chemical properties of N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-Despropyl Macitentan-d4

Introduction

This compound is the deuterium-labeled analogue of N-Despropyl Macitentan (also known as Aprocitentan or ACT-132577).[][2] N-Despropyl Macitentan is a pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[][] The incorporation of four deuterium (B1214612) atoms into the ethoxy linker of the molecule makes this compound a valuable tool in scientific research.[] It serves primarily as an internal standard for quantitative bioanalysis using mass spectrometry, allowing for precise tracking and quantification of its non-labeled counterpart in complex biological matrices.[2][4] It is also used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug.[2]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its application in analytical chemistry and drug metabolism studies.

PropertyValueSource
Molecular Formula C₁₆H₁₀D₄Br₂N₆O₄S[][5][6]
Molecular Weight 550.22 g/mol [][5][6]
IUPAC Name 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine[]
Synonyms Macitentan ACT-132577 D4, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide-d4, Aprocitentan D4[]
Parent Drug CAS 441798-33-0 (Macitentan)[2]
Unlabeled CAS 1103522-45-7 (N-Despropyl Macitentan)[][2][]
Purity Typically ≥98% (by HPLC)[]
Appearance Powder[]
Solubility Soluble in DMSO (≥ 46 mg/mL for unlabeled)[]
Storage Recommended at -20°C for long-term stability[]

Mechanism of Action: Endothelin Receptor Antagonism

N-Despropyl Macitentan, the active metabolite, functions similarly to its parent drug, Macitentan, as a dual antagonist of endothelin (ET) receptors, ETA and ETB.[7][8] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a critical role in the pathophysiology of PAH by promoting vasoconstriction and the proliferation of pulmonary artery smooth muscle cells.[8][9]

ET-1 exerts its effects by binding to two receptor subtypes:

  • ETA Receptors : Located on smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[7][8]

  • ETB Receptors : Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where their activation can induce vasodilation through nitric oxide release and also facilitate the clearance of ET-1.[7][9]

In PAH, the overexpression of ET-1 leads to pathological vascular remodeling.[7] By blocking the binding of ET-1 to both ETA and ETB receptors, N-Despropyl Macitentan inhibits these downstream signaling pathways, leading to vasodilation and a reduction in vascular proliferation.[10][11]

Macitentan_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell ET1_source Endothelin-1 (ET-1) (Overexpressed in PAH) ETA ETA Receptor ET1_source->ETA ETB_SMC ETB Receptor ET1_source->ETB_SMC PLC_SMC PLC Activation ETA->PLC_SMC ETB_SMC->PLC_SMC Ca_release Ca²⁺ Release PLC_SMC->Ca_release Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction Metabolite N-Despropyl Macitentan Metabolite->ETA Metabolite->ETB_SMC

Caption: Mechanism of action of N-Despropyl Macitentan on smooth muscle cells.

Experimental Protocols

Detailed synthesis protocols for this compound are proprietary and not publicly available. However, its synthesis would follow established methods for preparing Macitentan, incorporating a deuterated starting material for the ethoxy side chain. The general analytical workflow for characterization and quantification is well-understood.

Purity and Identity Confirmation

The identity and purity of this compound are typically established using a combination of analytical techniques. Commercial suppliers provide a Certificate of Analysis (CoA) with data from these methods.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reversed-phase HPLC method is commonly used. The compound is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) and injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is run through a C18 column.

    • Detection: UV detection at a wavelength where the chromophores of the molecule absorb strongly.

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >98% is common for such standards.[]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and isotopic enrichment.

    • Method: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. The observed mass should correspond to the calculated mass of the deuterated compound (C₁₆H₁₀D₄Br₂N₆O₄S), confirming the presence of the four deuterium atoms.

    • Analysis: The isotopic pattern is analyzed to ensure it matches the theoretical pattern for a molecule containing two bromine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and the position of the deuterium labels.

    • Method: ¹H NMR and ¹³C NMR spectra are acquired.[12]

    • Analysis: In the ¹H NMR spectrum, the absence of signals corresponding to the four protons on the ethoxy bridge confirms successful deuteration at that position. The remaining signals should be consistent with the structure of N-Despropyl Macitentan.

Quantitative Analysis Workflow (LC-MS/MS)

This compound is used as an internal standard (IS) for the quantification of N-Despropyl Macitentan in biological samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with IS (this compound) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction Spike->Extract LC HPLC Separation Extract->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for bioanalysis using this compound as an internal standard.

  • Protocol:

    • Sample Preparation: A known amount of this compound (the internal standard) is added ("spiked") into the biological sample (e.g., plasma, urine).

    • Extraction: The analyte and the internal standard are extracted from the biological matrix, typically through protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

    • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.

    • Quantification: Because the deuterated IS behaves almost identically to the non-deuterated analyte during extraction and ionization, any sample loss or matrix effects will affect both compounds equally. The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification process for N-Despropyl Macitentan-d4, a deuterated analog of a key active metabolite of Macitentan (B1675890). This document details the chemical synthesis pathway, purification methodologies, and presents relevant data for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

N-Despropyl Macitentan is an active metabolite of Macitentan, a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[] The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the non-deuterated form in mass spectrometry-based analyses. This guide outlines a feasible synthetic route and purification strategy for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from the known synthesis of Macitentan. The key strategic consideration is the introduction of the deuterium (B1214612) atoms at a specific stage using a deuterated reagent. The proposed synthetic pathway involves the use of ethylene (B1197577) glycol-d4 to introduce the four deuterium atoms onto the ethoxy linker of the molecule.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis commences with the preparation of a key intermediate, N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide, followed by the introduction of the deuterated sidechain and final coupling with 5-bromo-2-chloropyrimidine (B32469).

Synthesis_Pathway A 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) C N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide A->C Base B Sulfamide (B24259) B->C E N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide C->E Base D Ethylene glycol-d4 D->E G This compound E->G Base F 5-bromo-2-chloropyrimidine F->G

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide

  • To a solution of sulfamide in a suitable aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), add a strong base like potassium tert-butoxide at room temperature.

  • Stir the mixture for approximately 30 minutes to form the corresponding salt.

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the reaction mixture.

  • Continue stirring at room temperature for 5-6 hours.

  • Upon completion, quench the reaction with water and acidify with a weak acid (e.g., 10% citric acid solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide

  • In a reaction vessel, add ethylene glycol-d4 and a base such as potassium tert-butoxide at a reduced temperature (10-15 °C).

  • Stir the solution for 30 minutes at room temperature.

  • Slowly add the N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide intermediate to the reaction mixture.

  • Heat the reaction to 100-105 °C and maintain for 12-14 hours.

  • After cooling to room temperature, add water and methanol.

  • Acidify the mixture to precipitate the product.

  • Filter, wash with water, and dry the solid under vacuum.

Step 3: Synthesis of this compound

  • Dissolve the N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide in an appropriate solvent like toluene.

  • Add a base, for instance, sodium hydride, at 10-15 °C and stir for 20-30 minutes.

  • Slowly add a solution of 5-bromo-2-chloropyrimidine in a solvent such as dimethylformamide (DMF).

  • Allow the reaction to proceed to completion.

  • After the reaction is complete, perform a suitable work-up, which may include washing with aqueous solutions to remove impurities.

  • The crude this compound can then be isolated by removal of the solvent.

Summary of Reaction Conditions
StepReactantsKey ReagentsSolventTemperature (°C)Duration (h)
15-(4-bromophenyl)-4,6-dichloropyrimidine, SulfamidePotassium tert-butoxideDMSO25-305-6
2N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide, Ethylene glycol-d4Potassium tert-butoxideEthylene glycol-d4100-10512-14
3N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide, 5-bromo-2-chloropyrimidineSodium hydrideToluene, DMF10-15-

Purification of this compound

High purity of this compound is crucial for its application as an internal standard. The primary method for purification is crystallization.

Purification Workflow

The general workflow for the purification of the final compound is outlined below.

Purification_Workflow A Crude this compound B Dissolution in Polar Solvent (e.g., Methanol, Acetonitrile) A->B C Heating to 60-90 °C B->C D Cooling to Room Temperature C->D E Crystallization D->E F Filtration and Washing E->F G Drying under Vacuum (50-55 °C) F->G H High Purity this compound (>99.5%) G->H

Figure 2: General purification workflow for this compound.

Experimental Protocol for Purification
  • The crude this compound is dissolved in a suitable polar solvent such as methanol, ethanol, or acetonitrile.

  • The mixture is heated to a temperature between 60-90 °C with stirring until a clear solution is obtained.

  • The solution is then allowed to cool gradually to room temperature to induce crystallization.

  • The precipitated solid is collected by filtration and washed with a small amount of cold solvent.

  • The purified product is dried under vacuum at 50-55 °C for 20-24 hours.

Purity Analysis

The purity of the final compound should be assessed using high-performance liquid chromatography (HPLC). Commercially available standards often report a purity of ≥98%.[2] Through optimized crystallization, a purity of greater than 99.5% can be achieved.[2]

Analytical MethodTypical Specification
HPLC Purity> 99.5%
Total Impurities< 0.5%

Endothelin Signaling Pathway Context

This compound, as a metabolite of Macitentan, functions as an endothelin receptor antagonist. The endothelin (ET) system plays a crucial role in vasoconstriction. ET-1, the primary isoform, binds to ETA and ETB receptors on smooth muscle cells, leading to vasoconstriction. Macitentan and its active metabolite inhibit this binding, resulting in vasodilation.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds SMC Smooth Muscle Cell ETAR->SMC Activates ETBR->SMC Activates VC Vasoconstriction SMC->VC Leads to Macitentan This compound (Antagonist) Macitentan->ETAR Blocks Macitentan->ETBR Blocks

Figure 3: Simplified endothelin signaling pathway and the action of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. By adapting established synthetic routes for Macitentan and employing rigorous purification techniques, researchers can obtain this valuable deuterated internal standard in high purity. The provided protocols and data serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.

References

Physical and chemical properties of N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Despropyl Macitentan-d4, an isotopically labeled active metabolite of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

This compound serves as a crucial internal standard for the quantitative analysis of N-Despropyl Macitentan in various biological matrices during pharmacokinetic and metabolic studies. Its deuteration offers a distinct mass shift, enabling precise quantification via mass spectrometry.[1]

Physicochemical Properties

This compound is the deuterated analog of N-Despropyl Macitentan, an active metabolite of Macitentan.[] The deuterium (B1214612) labeling is on the ethoxy chain. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Chemical Name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide[]
Synonyms Macitentan ACT-132577 D4, Aprocitentan D4[]
Molecular Formula C₁₆H₁₀D₄Br₂N₆O₄S[][3]
Molecular Weight 550.22 g/mol [][3]
Appearance Solid powder[4][]
Purity >95% to 98% (by HPLC)[][]
Solubility ≥ 46 mg/mL in DMSO[]
Storage Conditions -20°C, under inert atmosphere[]
Shelf Life 2 years from the date of QC when stored properly[]

Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of Macitentan and general isotopic labeling techniques. The synthesis would likely involve the coupling of a deuterated ethylene (B1197577) glycol derivative with the appropriate pyrimidine (B1678525) intermediates. The parent compound, Macitentan, is synthesized through a multi-step process involving the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with N-propylsulfamide, followed by subsequent reactions to introduce the ethoxy-pyrimidine moiety.[6] The deuterated analog would require the use of ethylene glycol-d4 in the synthesis pathway.

Mechanism of Action: Signaling Pathway

N-Despropyl Macitentan, the non-labeled counterpart, is an active metabolite of Macitentan and acts as a dual endothelin receptor antagonist.[][7] It blocks the binding of endothelin-1 (B181129) (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors on smooth muscle cells.[8] This antagonism prevents ET-1 induced vasoconstriction and cell proliferation, which are key pathological factors in pulmonary arterial hypertension.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC Phospholipase C (PLC) ETA->PLC ETB->PLC NDM_d4 N-Despropyl Macitentan-d4 NDM_d4->ETA Blocks NDM_d4->ETB Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Signaling pathway of Endothelin-1 and the antagonistic action of N-Despropyl Macitentan.

Experimental Protocols

Quantitative Analysis using LC-MS/MS

This protocol is adapted from validated methods for Macitentan and would require optimization for this compound as an internal standard.[9][10][11]

Objective: To quantify N-Despropyl Macitentan in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

  • N-Despropyl Macitentan analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., human plasma)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of N-Despropyl Macitentan and this compound in methanol (e.g., 1 mg/mL).

    • Prepare working solutions by serial dilution in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry (Positive ESI mode):

      • Monitor the specific mass transitions (MRM) for N-Despropyl Macitentan and this compound. The exact m/z values would need to be determined by infusion of the standards.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of N-Despropyl Macitentan in the unknown samples from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of N-Despropyl Macitentan using LC-MS/MS.

Stability Indicating HPLC Method

This protocol is based on methods developed for Macitentan and would need to be adapted and validated for this compound.[12][13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Analytical column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic solutions before analysis.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an untreated standard solution.

    • Identify and quantify any degradation products.

Spectroscopic Data

Detailed NMR and mass spectrometry fragmentation data for this compound are not extensively published. However, the mass spectrum would be expected to show a molecular ion peak at m/z 550.22. The fragmentation pattern would likely be similar to that of N-Despropyl Macitentan, with characteristic losses of the sulfamide (B24259) group and cleavage of the ether linkages. The presence of the four deuterium atoms would result in a +4 Da shift in the mass of fragments containing the deuterated ethoxy group.

Conclusion

This compound is an essential tool for the bioanalysis of Macitentan's active metabolite. This guide provides a summary of its known properties and outlines experimental approaches for its quantification and stability assessment. Researchers should note that while protocols for the parent drug, Macitentan, provide a strong foundation, method optimization and validation are crucial for accurate and reliable results when working with its deuterated metabolite.

References

Technical Guide: Certificate of Analysis for N-Despropyl Macitentan-d4 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for the N-Despropyl Macitentan-d4 reference standard. This document is intended to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled internal standard for quantitative bioanalytical studies.

Product Information

This compound is the deuterium-labeled form of N-Despropyl Macitentan, the active metabolite of Macitentan. It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of N-Despropyl Macitentan in biological matrices.

Chemical Identity
ParameterValue
Compound Name This compound
Synonyms Macitentan ACT-132577-d4, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide
Molecular Formula C₁₆H₁₀D₄Br₂N₆O₄S
Molecular Weight 550.22 g/mol
CAS Number Not widely available
Chemical Structure (A chemical structure image would be placed here in a full document)
Physicochemical Properties
ParameterValue
Appearance White to Off-White Solid
Solubility Soluble in DMSO and Methanol (B129727)
Storage Conditions -20°C, protected from light and moisture

Analytical Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Identity Confirmation
Analytical MethodResult
¹H NMR Conforms to structure
Mass Spectrometry (MS) Conforms to structure
¹³C NMR Conforms to structure
Infrared (IR) Spectroscopy Conforms to structure
Purity and Assay
Analytical MethodResult
High-Performance Liquid Chromatography (HPLC) ≥98%
Isotopic Purity (d₄) ≥99%
Residual Solvents Meets ICH Q3C limits
Water Content (Karl Fischer) <0.5%
Assay (by HPLC or qNMR) 95.0% - 105.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These are representative protocols based on published analytical methods for Macitentan and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Bioanalysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: Isocratic or gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.350 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions are monitored for both the analyte and the internal standard.

  • Sample Preparation (from plasma): Protein precipitation is a common method. An aliquot of plasma is mixed with a solution of this compound in acetonitrile. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and other relevant 2D NMR experiments (e.g., COSY, HSQC) are performed to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Mandatory Visualizations

Metabolic Pathway of Macitentan

The following diagram illustrates the metabolic conversion of Macitentan to its active metabolite, N-Despropyl Macitentan.

Macitentan Metabolism cluster_cyp Cytochrome P450 Enzymes Macitentan Macitentan NDespropyl_Macitentan N-Despropyl Macitentan (ACT-132577) Macitentan->NDespropyl_Macitentan Oxidative Depropylation CYP3A4 CYP3A4 (Major) CYP3A4->Macitentan CYP2C19 CYP2C19 (Minor) CYP2C19->Macitentan

Metabolic pathway of Macitentan to N-Despropyl Macitentan.
Analytical Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantification of N-Despropyl Macitentan in a biological matrix using this compound as an internal standard.

Analytical Workflow start Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer lc_ms_ms_analysis UPLC-MS/MS Analysis supernatant_transfer->lc_ms_ms_analysis data_processing Data Processing and Quantification lc_ms_ms_analysis->data_processing

Bioanalytical workflow for N-Despropyl Macitentan quantification.

This technical guide serves as a comprehensive resource for the understanding and application of the this compound reference standard. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

Commercial Suppliers of N-Despropyl Macitentan-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of Macitentan, an endothelin receptor antagonist, the use of a stable isotope-labeled internal standard is crucial for accurate bioanalytical quantification. N-Despropyl Macitentan-d4, the deuterated analog of Macitentan's active metabolite, serves as an ideal internal standard for pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of this compound, their product specifications, and detailed experimental protocols for its application.

Commercial Availability and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from prominent commercial sources to facilitate comparison.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
BOC Sciences -C16H10D4Br2N6O4S550.22≥98% (HPLC)[]Available in milligram to gram quantities.[]
Simson Pharma M790004C16H10D4Br2N6O4S550.22-Certificate of Analysis is provided with every compound.[2]
MedChemExpress HY-131996S---Listed as Macitentan impurity B-d4.[3][4][5]
Daicel Pharma CustomC16H10D4Br2N6O4S550.22High PurityOffers custom synthesis of isotope-labeled compounds and provides a detailed Certificate of Analysis.[6][7]

Experimental Protocols: Bioanalytical Method for Macitentan and its Metabolites using a Deuterated Internal Standard

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Macitentan and its metabolites in human plasma, utilizing a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Macitentan, N-Despropyl Macitentan (the analyte), and this compound (the internal standard) in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Macitentan and N-Despropyl Macitentan stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Macitentan: m/z 589.0 → 203.1

    • N-Despropyl Macitentan: m/z 547.0 → 203.1

    • This compound: m/z 551.0 → 203.1 (Note: The specific MRM transitions should be optimized in the laboratory.)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the typical workflow for a pharmacokinetic study of Macitentan using this compound as an internal standard.

Caption: Workflow for Bioanalytical Quantification of Macitentan using a Deuterated Internal Standard.

References

N-Despropyl Macitentan-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Despropyl Macitentan-d4

Introduction

N-Despropyl Macitentan (B1675890), also known as Aprocitentan, is the active metabolite of Macitentan, a potent dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[][] The deuterated form, this compound, serves as a stable isotope-labeled internal standard, which is crucial for sensitive and accurate quantification in bioanalytical studies, such as pharmacokinetics, using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

The key identifiers and properties of this compound and its non-deuterated parent compounds are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently available across suppliers, with some listing it as "NA" (Not Available).[3] However, the CAS number 1258428-05-5 is frequently assigned to Macitentan-d4 and is sometimes used by vendors in reference to this compound as well.[4][5][6][7][8]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not consistently assigned (sometimes cited as 1258428-05-5)C₁₆H₁₀D₄Br₂N₆O₄S550.22[][6][9]
N-Despropyl Macitentan1103522-45-7C₁₆H₁₄Br₂N₆O₄S546.20[3][10]
Macitentan441798-33-0C₁₉H₂₀Br₂N₆O₄S588.27[3]

Mechanism of Action: Endothelin Receptor Antagonism

Macitentan and its active metabolite, N-Despropyl Macitentan, exert their therapeutic effects by blocking the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB.[11][12] ET-1 is a potent vasoconstrictor and smooth muscle cell mitogen, and its overexpression is a key factor in the pathophysiology of PAH.[13]

  • ETA Receptors : Located on smooth muscle cells, their activation mediates vasoconstriction and cellular proliferation.[11][14]

  • ETB Receptors : Found on both smooth muscle cells (mediating proliferation) and endothelial cells, where they can also induce vasodilation and ET-1 clearance.[14]

By antagonizing both receptor types, Macitentan and its metabolite reduce vasoconstriction and inhibit the vascular remodeling characteristic of PAH.[12][14]

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq-protein ETA->Gq Activates ETB->Gq Activates PLC PLC Gq->PLC Activates Proliferation Cell Proliferation & Remodeling Gq->Proliferation Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction Macitentan Macitentan / N-Despropyl Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Endothelin signaling pathway and inhibition by Macitentan.

Quantitative Data

The following tables summarize key quantitative data for Macitentan, the parent drug of N-Despropyl Macitentan. This data is foundational for studies involving the deuterated metabolite.

Table 1: In Vitro and In Vivo Activity of Macitentan

ParameterValueTarget/SystemReference
IC₅₀ 0.5 nMETA Receptor (recombinant)[15]
IC₅₀ 391 nMETB Receptor (recombinant)[15]
IC₅₀ 0.9 nMET-1 induced Ca²⁺ increase (HPASMCs)[15]
pA₂ 7.6ET-1 induced contraction (rat aorta)[15]
pA₂ 5.9Sarafotoxin S6c induced contraction (rat trachea)[15]
ED₅₀ 1 mg/kgMean arterial blood pressure reduction (DOCA-salt hypertensive rats)[15]

Table 2: Parameters from Validated Analytical Methods for Macitentan

MethodLinearity RangeLLOQAverage RecoveryReference
UPLC-MS/MS 1 - 500 ng/mL1 ng/mL89.8%[16][17]
RP-HPLC 30 - 150 ppmNot specifiedNot specified[18]
HPTLC 150 - 600 ng/bandNot specifiedNot specified[19]

Experimental Protocols

While specific protocols for this compound are proprietary to manufacturers, the methodologies for the parent compound, Macitentan, are well-documented and directly applicable. The synthesis of the deuterated analog would follow similar chemical routes with the introduction of deuterated starting materials. Analytical methods would require minor adjustments, primarily in mass detection.

Synthesis of Macitentan (Illustrative Route)

A novel synthesis of Macitentan has been reported, which can be adapted for its deuterated analogs.[20] The key steps are outlined below.

  • Preparation of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide: This intermediate is synthesized from commercially available starting materials.

  • Reaction with Ethylene (B1197577) Glycol: The intermediate is reacted with ethylene glycol in the presence of a base like potassium tert-butoxide to introduce the hydroxyethoxy side chain.[21]

  • Coupling with 5-bromo-2-chloropyrimidine (B32469): The resulting alcohol is then coupled with 5-bromo-2-chloropyrimidine using a base such as sodium hydride in a suitable solvent like Toluene to yield the final Macitentan product.[21]

  • Purification: The crude product is purified by recrystallization from a solvent like methanol (B129727) or ethyl acetate (B1210297) to achieve high purity (>99.5%).[20][21]

Analytical Method: UPLC-MS/MS for Plasma Quantification

A rapid and sensitive UPLC-MS/MS method has been developed for the determination of Macitentan in human plasma, which serves as an excellent template for methods involving this compound.[16][17]

Sample Preparation Workflow

G start Start: Human Plasma Sample step1 Add Internal Standard (e.g., this compound) start->step1 step2 Protein Precipitation (e.g., with Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Inject into UPLC-MS/MS System step4->step5 end Data Acquisition & Analysis step5->end

Caption: Workflow for plasma sample preparation for UPLC-MS/MS analysis.

Method Parameters

  • Chromatographic System: UPLC with a reverse-phase C18 column (e.g., 5 µm, 4.6 × 150 mm).[16]

  • Mobile Phase: Isocratic elution with a mixture such as water containing 0.2% acetic acid and acetonitrile (B52724) (90:10, v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[16]

  • MRM Transitions:

    • Macitentan: m/z 589.1 → 203.3.[16][17]

    • Internal Standard (Bosentan used in study): m/z 552.6 → 311.5.[16]

    • Note: For this compound, the specific parent and daughter ion m/z values would be determined during method development, accounting for the mass shift due to deuterium (B1214612) labeling.

Stability-Indicating HPTLC Method

A validated HPTLC method has been developed to assess the stability of Macitentan under various stress conditions, which is critical for understanding its degradation pathways.[19]

Forced Degradation Conditions:

  • Acidic: Subjected to HCl.

  • Alkaline: Subjected to NaOH at various temperatures (60-90 °C).[19]

  • Oxidative: Treated with H₂O₂.

  • Thermal: Heated in a hot air oven (e.g., 80 °C for 4 hours).[19]

  • Photolytic: Exposed to sunlight for a defined period (e.g., 4 hours).[19]

HPTLC Parameters:

  • Stationary Phase: Silica gel TLC F254 plate.[19]

  • Mobile Phase: Toluene: Acetone (7:3 V/V) with 0.02 mL of glacial acetic acid.[19]

  • Detection: Densitometric measurement at 258 nm.[19]

This method was shown to effectively separate Macitentan from its degradation products formed under acidic and alkaline stress.[19]

References

Technical Guide: Deuterium Labeling in N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium (B1214612) labeling position in N-Despropyl Macitentan-d4, an isotopically labeled active metabolite of Macitentan (B1675890). This document is intended for professionals in pharmaceutical research and development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or in metabolic studies.

Introduction to N-Despropyl Macitentan

N-Despropyl Macitentan, also known as Aprocitentan, is the primary active metabolite of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH)[][]. The metabolic pathway involves an oxidative depropylation of the parent drug, Macitentan[3]. Due to its pharmacological activity, monitoring the concentration of N-Despropyl Macitentan is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of Macitentan.

The use of a stable isotope-labeled version, such as this compound, is essential for accurate quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS)[4]. The deuterium labels provide a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard[4][5].

Position of Deuterium Labeling

The deuterium atoms in this compound are specifically located on the ethoxy bridge of the molecule.

The definitive location is confirmed by the International Union of Pure and Applied Chemistry (IUPAC) name for the compound: 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy ]-6-(sulfamoylamino)pyrimidine[]. This nomenclature precisely indicates that all four hydrogen atoms on the two methylene (B1212753) groups (-O-CH2-CH2-O-) of the ethoxy linker have been substituted with deuterium atoms.

The isotopic labeling is also described by the InChI (International Chemical Identifier) string: InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2 []. The final layer, /i5D2,6D2, specifies that the carbon atoms at positions 5 and 6 of the linear chain (referring to the ethoxy carbons) are each bonded to two deuterium atoms.

The following diagram illustrates the chemical structure of this compound, with the four deuterium atoms explicitly shown.

Caption: Structure of this compound with deuterium labels on the ethoxy bridge.

Quantitative Data

The following table summarizes the key chemical properties of this compound.

PropertyValueSource
IUPAC Name 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine[]
Molecular Formula C₁₆H₁₀D₄Br₂N₆O₄S[]
Molecular Weight 550.22 g/mol []
Unlabeled CAS 1103522-45-7[]
Purity ≥98% (by HPLC)[]
Synonyms Macitentan ACT-132577 D4, Aprocitentan D4[]

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the synthesis can be logically inferred from the known synthesis of Macitentan and general deuteration strategies.

The synthesis would likely involve a key deuterated intermediate, 1,1,2,2-tetradeuterioethane-1,2-diol or a derivative thereof. This labeled building block would then be incorporated during the synthesis of the core Macitentan structure.

A plausible logical workflow is outlined below.

Synthesis_Workflow A Deuterated Ethylene (B1197577) Glycol (HO-CD₂-CD₂-OH) B Activation / Derivatization A->B Step 1 D Coupling Reaction B->D Step 2a C Pyrimidine (B1678525) Core Precursor C->D Step 2b E Intermediate Product D->E Step 3 F Coupling with Sulfamide (B24259) Sidechain E->F Step 4 G This compound F->G Step 5

Caption: Inferred logical workflow for the synthesis of this compound.

Key Steps:

  • Preparation of Deuterated Intermediate: The synthesis would begin with a commercially available, fully deuterated ethylene glycol (d4-ethylene glycol). This precursor would likely be activated or converted into a more reactive derivative, such as a di-tosylate or di-halide, to facilitate subsequent coupling reactions.

  • Coupling to Pyrimidine Core: The deuterated ethoxy precursor is coupled to the appropriate pyrimidine intermediates. Based on known Macitentan synthesis, this involves sequential nucleophilic aromatic substitution reactions[6][7].

  • Final Assembly: The final synthetic steps would involve attaching the sulfamide moiety to complete the structure of this compound.

The confirmation of the deuterium labeling position and isotopic purity is typically achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of signals in the region corresponding to the ethoxy protons (typically around 4.5 ppm) would confirm the complete substitution of hydrogen with deuterium.

    • ²H NMR (Deuterium NMR): A signal in the deuterium spectrum would confirm the presence of deuterium atoms on the ethoxy bridge.

    • ¹³C NMR: The carbon signals for the ethoxy bridge carbons would appear as multiplets due to coupling with the attached deuterium atoms (a triplet for a -CD₂- group), providing definitive proof of the label location.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound, which should be approximately 4 Daltons higher than its unlabeled counterpart (550.22 vs. 546.19 g/mol )[][]. This mass shift confirms the incorporation of four deuterium atoms. Fragmentation patterns in MS/MS analysis can further pinpoint the location of the label within the molecule.

This document is intended for informational purposes for a technical audience. It synthesizes publicly available data from chemical suppliers and research literature. Specific synthesis and analytical protocols may be proprietary.

References

Methodological & Application

Application Note and Protocol: Quantification of N-Despropyl Macitentan in Human Plasma using N-Despropyl Macitentan-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Despropyl Macitentan (B1675890) (ACT-132577), the active metabolite of Macitentan, in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Despropyl Macitentan-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Macitentan and its active metabolite.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It is metabolized in the body to a major and pharmacologically active metabolite, N-Despropyl Macitentan (also known as ACT-132577).[4][5] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1][2][6][7] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[8] this compound is the deuterium-labeled analogue of N-Despropyl Macitentan and serves as an ideal internal standard for its quantification.[9] This document provides a detailed protocol for the determination of N-Despropyl Macitentan in human plasma using this compound as the internal standard.

Signaling Pathway of Macitentan

Macitentan exerts its therapeutic effect by blocking endothelin (ET) receptors, specifically ET-A and ET-B receptors, on smooth muscle cells. This prevents the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, thereby inhibiting vasoconstriction and cell proliferation.[10]

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET-1 Precursor ET-1 Precursor ET-1 ET-1 ET-1 Precursor->ET-1 ECE ETAR ET-A Receptor ET-1->ETAR Binds ETBR ET-B Receptor ET-1->ETBR Binds VC Vasoconstriction & Proliferation ETAR->VC Activates ETBR->VC Activates Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks

Caption: Mechanism of action of Macitentan.

Experimental Protocols

Materials and Reagents
  • N-Despropyl Macitentan (Reference Standard)

  • This compound (Internal Standard)[9]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Despropyl Macitentan and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the N-Despropyl Macitentan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.020
2.595
3.595
3.620
5.020

Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300 °C
Gas Flow5 L/min
Nebulizer45 psi
Sheath Gas Temp350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
N-Despropyl Macitentan547.1 -> 201.0
This compound551.1 -> 201.0

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma 100 µL Plasma Sample IS Add 10 µL IS (this compound) Plasma->IS PPT Add 300 µL Acetonitrile (Protein Precipitation) IS->PPT Vortex1 Vortex PPT->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: LC-MS/MS workflow for N-Despropyl Macitentan.

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Calibration Curve
Concentration (ng/mL)Accuracy (%)Precision (%CV)
198.54.2
5101.23.5
25102.12.8
10099.81.9
25097.62.1
500100.51.5
100099.11.2
2000101.82.3

The calibration curve was linear over the range of 1-2000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ15.16.3103.2101.7
Low34.55.298.9100.4
Medium1502.83.5101.5102.1
High15002.12.999.698.8

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of N-Despropyl Macitentan in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and reproducibility. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput bioanalysis in a research setting.

References

Application Note: Quantitative Analysis of Macitentan in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan (B1675890) is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Accurate and reliable quantification of Macitentan in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the quantitative analysis of Macitentan in human plasma using a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method has been validated according to FDA guidelines, ensuring its suitability for bioanalytical applications.[1][4]

Experimental Protocols

1. Materials and Reagents

  • Macitentan reference standard

  • Internal Standard (IS): Bosentan[1][2][4], Macitentan-D4[5], or Losartan[6]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (glacial, analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Sola SCX 10 mg/1 mL)[6] or protein precipitation/liquid-liquid extraction reagents.

2. Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and parameters:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent[5]

  • Ion Source: Electrospray Ionization (ESI)[5][6] or Atmospheric Pressure Chemical Ionization (APCI)[1][2][4] in positive ion mode.

3. UPLC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Macitentan.

Table 1: UPLC Conditions

ParameterCondition 1Condition 2
Column Accucore AQ C18 (100 x 2.1 mm, 2.6 µm)[6]Reverse-phase C18 (150 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[6]A: Water with 0.2% Acetic AcidB: Acetonitrile[1][2]
Elution Mode Isocratic: 20:80 (A:B)[6]Isocratic: 90:10 (A:B)[1][2]
Flow Rate 0.350 mL/min[6]1.0 mL/min[1][2]
Column Temp. 40°C[6]35°C[2]
Injection Vol. 5 µL[6]10 µL[2]
Run Time 3 minutes[6]~4 minutes[5]

Table 2: Mass Spectrometry Conditions

ParameterMacitentanInternal Standard (Bosentan)Internal Standard (Losartan)Internal Standard (Macitentan-D4)
Ionization Mode Positive ESI/APCIPositive ESI/APCIPositive ESIPositive ESI
MRM Transition (m/z) 589.1 → 203.3[1][2][4]552.6 → 311.5[1][2][4]423 → 207[6]593.0 → 204.9[5]
Fragmentor Voltage (V) 150[2]230[2]Optimized for instrumentOptimized for instrument
Collision Energy (eV) 10[2]10[2]Optimized for instrument21[5]

4. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Macitentan and the chosen Internal Standard (e.g., Bosentan) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Macitentan stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-500 ng/mL) and QC samples (Low, Medium, and High concentrations).[1][5]

5. Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample preparation.[7][8]

  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 10 µg/mL Bosentan).[4]

  • Add 100 µL of methanol to the mixture.[4]

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of 1M HCl and vortex for another 30 seconds.[4]

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 8 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.[6]

  • Inject the reconstituted sample into the UPLC-MS/MS system.

Method Validation Summary

The described UPLC-MS/MS method was fully validated according to FDA guidelines, assessing linearity, selectivity, specificity, accuracy, precision, sensitivity, stability, matrix effect, and recovery.[1]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 - 500 ng/mL[1][4] or 0.997 - 1020.793 ng/mL[6]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantitation (LLOQ) 1 ng/mL[1][4]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Intra-day Accuracy (%Bias) ±15% (±20% at LLOQ)[5]
Inter-day Accuracy (%Bias) ±15% (±20% at LLOQ)[5]
Recovery 88.4 - 92.3%[4]
Matrix Effect No significant effect observed[8]
Stability Stable under various storage conditions (bench-top, freeze-thaw, long-term)[5][6]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_methanol Add Methanol (100 µL) add_is->add_methanol vortex1 Vortex (30s) add_methanol->vortex1 add_hcl Add 1M HCl (500 µL) vortex1->add_hcl vortex2 Vortex (30s) add_hcl->vortex2 centrifuge Centrifuge (10,000 rpm, 8 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for Macitentan analysis.

G cluster_parameters Key Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Lower Limit of Quantitation (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for method validation.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantitative determination of Macitentan in human plasma. The method is sensitive, specific, and rapid, making it well-suited for high-throughput analysis in clinical and research settings. The provided protocols and validation data demonstrate the reliability of this method for pharmacokinetic and therapeutic drug monitoring of Macitentan.

References

Protocol for the Preparation of N-Despropyl Macitentan-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Despropyl Macitentan-d4 is the deuterated analog of N-Despropyl Macitentan, an active metabolite of Macitentan. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Macitentan and its metabolites in biological matrices. Accurate and precise preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of such analytical methods. This document provides a detailed protocol for the preparation of this compound stock solutions.

Physicochemical Data

A summary of the relevant physicochemical data for N-Despropyl Macitentan and its deuterated analog is provided in the table below.

PropertyN-Despropyl MacitentanThis compound
Molecular Formula C₁₆H₁₄Br₂N₆O₄SC₁₆H₁₀D₄Br₂N₆O₄S
Molecular Weight 546.20 g/mol 550.22 g/mol
Solubility ≥ 46 mg/mL in DMSOSoluble in common organic solvents (e.g., Methanol)
Appearance PowderSolid

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a primary stock solution of this compound at a concentration of 1 mg/mL, and subsequent dilution to a working stock solution.

3.1. Materials and Equipment

  • This compound (solid form, of known purity)

  • Methanol (B129727) (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A, various sizes, e.g., 1 mL, 10 mL)

  • Pipettes (calibrated, various sizes)

  • Vortex mixer

  • Sonicator

3.2. Primary Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Add approximately 0.75 mL of methanol to the volumetric flask.

  • Vortex the flask for 30-60 seconds to facilitate dissolution.

  • If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the volumetric flask up to the 1 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Clearly label the flask with the compound name, concentration, solvent, and preparation date.

3.3. Working Stock Solution Preparation (e.g., 10 µg/mL)

  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Add methanol to the volumetric flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration (10 µg/mL), solvent, and preparation date.

3.4. Storage and Stability

  • Store the stock solutions at -20°C in tightly sealed containers to minimize solvent evaporation and degradation.

  • The stability of the stock solutions under these conditions should be evaluated as part of the bioanalytical method validation. Preliminary data suggests that similar deuterated standards are stable for at least one month.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

G cluster_primary Primary Stock Solution (1 mg/mL) cluster_working Working Stock Solution (e.g., 10 µg/mL) weigh 1. Weigh ~1 mg of This compound transfer 2. Transfer to 1 mL volumetric flask weigh->transfer Quantitative Transfer dissolve 3. Dissolve in Methanol (Vortex/Sonicate) transfer->dissolve volume 4. Bring to volume with Methanol dissolve->volume label_primary 5. Label and Store volume->label_primary pipette 6. Pipette 100 µL of Primary Stock label_primary->pipette Dilution transfer_working 7. Transfer to 10 mL volumetric flask pipette->transfer_working dilute 8. Dilute to volume with Methanol transfer_working->dilute label_working 9. Label and Store dilute->label_working

Caption: Workflow for this compound Stock Solution Preparation.

Conclusion

This protocol provides a standardized procedure for the preparation of this compound stock solutions, a critical component in the development and validation of robust bioanalytical methods for the quantification of Macitentan and its metabolites. Adherence to this protocol will contribute to the accuracy and precision of experimental results. It is recommended that the stability of the prepared solutions be thoroughly assessed under the specific storage and handling conditions of the laboratory.

Bioanalytical Method for the Quantification of Macitentan and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan (B1675890) is an orally active, potent dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] It exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation.[3] Macitentan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form a pharmacologically active metabolite, ACT-132577, and an inactive metabolite, ACT-373898.[2][3][4] Given the pharmacological activity of both the parent drug and its primary metabolite, it is crucial to have robust and reliable bioanalytical methods for their simultaneous quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.

This document provides detailed application notes and protocols for the bioanalytical method development and validation for Macitentan and its active metabolite, ACT-132577, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of Macitentan and its active metabolite, ACT-132577.

Table 1: LC-MS/MS Method Parameters for Macitentan and ACT-132577

ParameterMethod 1Method 2Method 3
Analyte(s) Macitentan & ACT-132577MacitentanMacitentan
Internal Standard (IS) Donepezil[1]Losartan[5]Macitentan D4[6]
Sample Preparation Protein Precipitation[1]Protein Precipitation[5]Liquid-Liquid Extraction[6]
LC Column Inertsil ODS-SP (100x2.1mm, 3.5µm)[1]Accucore AQ (100x2.1mm, 2.6µm)[5]C18 column[6]
Mobile Phase Acetonitrile (B52724): 0.2% Formic Acid[1]0.1% Formic acid: Acetonitrile (20:80 v/v)[5]0.5% Formic Acid in water:Acetonitrile (20:80 v/v)[6]
Flow Rate 0.3 mL/min[1]350 µL/min[5]1.0 mL/min[6]
Ionization Mode ESI (+)[5]ESI (+)[5]ESI (+)[6]
MRM Transitions (m/z) Macitentan: 547.1→201.0[1]Macitentan: 589.1→203.3[7]Not Specified
ACT-132577: 589.0→203.0[1]
Donepezil (IS): 380.5→243.3[1]Losartan (IS): Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1 - 500[1]0.997 - 1020.793[5]1.00 - 500[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[8]Not Specified1.00[6]
Mean Recovery (%) Not Specified101.12 (Macitentan), 96.29 (Losartan)[5]68.04 - 72.09 (Macitentan), 77.79 (IS)[6]
Intra-day Precision (%CV) < 15%[1]Not SpecifiedNot Specified
Inter-day Precision (%CV) < 15%[1]Not SpecifiedNot Specified
Accuracy (% Bias) Within ±15%[1]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Simultaneous Determination of Macitentan and ACT-132577 in Human Plasma by LC-MS/MS (Based on Protein Precipitation)

This protocol is adapted from a validated method for the simultaneous quantification of Macitentan and its active metabolite, ACT-132577, in human plasma.[1]

1. Materials and Reagents:

  • Macitentan and ACT-132577 reference standards

  • Donepezil (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Ultrapure water

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of Macitentan, ACT-132577, and Donepezil (IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Inertsil ODS-SP (100 x 2.1 mm, 3.5 µm)[1]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.2% Formic Acid in water.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Macitentan: m/z 547.1 → 201.0[1]

    • ACT-132577: m/z 589.0 → 203.0[1]

    • Donepezil (IS): m/z 380.5 → 243.3[1]

Protocol 2: Determination of Macitentan in Human Plasma by LC-MS/MS (Based on Liquid-Liquid Extraction)

This protocol provides an alternative sample preparation method using liquid-liquid extraction.[6]

1. Materials and Reagents:

  • As listed in Protocol 1, with the addition of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Macitentan D4 as the internal standard.[6]

2. Stock and Working Solutions Preparation:

  • Follow the procedure described in Protocol 1, using Macitentan D4 as the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of human plasma, add 50 µL of the internal standard working solution.[6]

  • Add 100 µL of 2% v/v orthophosphoric acid.[6]

  • Add 3 mL of the organic extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Adapt the LC and MS conditions from Protocol 1 as necessary, optimizing for the specific column and analytes. A C18 column with a mobile phase of 0.5% Formic Acid in water:Acetonitrile (20:80 v/v) at a flow rate of 1.0 mL/min has been reported.[6]

Visualizations

Macitentan_Metabolism_Pathway Macitentan Macitentan ACT132577 ACT-132577 (Active Metabolite) Macitentan->ACT132577 Oxidative Depropylation ACT373898 ACT-373898 (Inactive Metabolite) Macitentan->ACT373898 Oxidative Cleavage CYP3A4 CYP3A4 CYP3A4->Macitentan CYP2C19 CYP2C19 (minor) CYP2C19->Macitentan

Caption: Metabolic pathway of Macitentan.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add Extraction Protein Precipitation or Liquid-Liquid Extraction IS_add->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: General workflow for bioanalysis of Macitentan.

Endothelin_Signaling_Pathway cluster_effects Cellular Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Vaso Vasoconstriction ETA->Vaso Prolif Cell Proliferation ETA->Prolif Fibrosis Fibrosis ETB->Fibrosis Macitentan Macitentan Macitentan->ETA Macitentan->ETB

Caption: Macitentan's mechanism of action.

References

Application of N-Despropyl Macitentan-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Despropyl Macitentan (B1675890), also known as ACT-132577, is the major and pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate quantification of N-Despropyl Macitentan in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, as the metabolite contributes significantly to the overall therapeutic effect and has a longer half-life than the parent drug.[2] N-Despropyl Macitentan-d4, a stable isotope-labeled derivative, serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte minimizes variability from sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[3] This document provides detailed application notes and a comprehensive protocol for the use of this compound in pharmacokinetic studies.

Pharmacokinetic Profile of Macitentan and N-Despropyl Macitentan (ACT-132577)

Macitentan is metabolized to N-Despropyl Macitentan (ACT-132577) through oxidative depropylation, primarily by CYP3A4 enzymes.[4] Following oral administration, Macitentan is slowly absorbed, with peak plasma concentrations reached after approximately 8 hours.[1] The formation of N-Despropyl Macitentan is slow, and due to its prolonged elimination half-life of about 48 hours, it accumulates significantly more than the parent compound upon multiple dosing.[2][5]

Table 1: Single-Dose Pharmacokinetic Parameters of Macitentan and N-Despropyl Macitentan (ACT-132577) in Healthy Subjects

ParameterMacitentan (10 mg)N-Despropyl Macitentan (ACT-132577)
Tmax (h) 8.030.0
Cmax (ng/mL) 251184
AUC (ng·h/mL) 714915832
t½ (h) 17.548.0

Data compiled from clinical studies in healthy subjects.[1][2]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Macitentan and N-Despropyl Macitentan (ACT-132577) in Healthy Subjects (10 mg/day for 10 days)

ParameterMacitentanN-Despropyl Macitentan (ACT-132577)
Tmax (h) 8.048.0
Cmax (ng/mL) 4891180
AUCτ (ng·h/mL) 751025100
t½ (h) 18.548.0
Accumulation Index 1.98.5

Data represents steady-state pharmacokinetics.[5]

Bioanalytical Method: Quantification of N-Despropyl Macitentan using LC-MS/MS

The gold standard for quantifying N-Despropyl Macitentan in plasma is LC-MS/MS, with this compound used as the internal standard. This approach offers high sensitivity, specificity, and reproducibility.

Experimental Protocol

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-Despropyl Macitentan and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare a series of working standard solutions of N-Despropyl Macitentan by serially diluting the stock solution with a 50:50 methanol:water mixture to cover the desired calibration range (e.g., 1-500 ng/mL).[6][7] Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 200 ng/mL) in the same diluent.[3]

  • Calibration Standards (CS): Spike appropriate amounts of the N-Despropyl Macitentan working solutions into drug-free human plasma to create a calibration curve with 8-10 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 100, and 400 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[1][7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[3]

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS System and Conditions

  • Liquid Chromatography:

    • Column: Inertsil ODS-SP column (100 x 2.1 mm, 3.5 µm) or equivalent C18 column.[6][7]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.2% Formic Acid in water (e.g., 70:30 v/v).[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Despropyl Macitentan: m/z 547.1 → 201.0[7]

      • This compound: m/z 551.1 → 201.0 (or other stable product ion)

    • Note: The specific MRM transition for the d4-labeled standard should be optimized based on its fragmentation pattern, but will have a precursor ion with a +4 Da shift.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC System Shimadzu, Agilent, or equivalent
Mass Spectrometer Sciex API 4000, Waters Xevo, or equivalent triple quadrupole
Column Inertsil ODS-SP (100 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A 0.2% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Elution Mode Isocratic (A:B = 30:70)
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL
Ion Source ESI Positive
MRM Transition (Analyte) Q1: 547.1, Q3: 201.0[7]
MRM Transition (IS) Q1: 551.1, Q3: 201.0 (To be optimized)
Linear Range 1 - 500 ng/mL[6][7]

Mandatory Visualizations

Endothelin Receptor Signaling Pathway and Macitentan Action

Macitentan and its active metabolite, N-Despropyl Macitentan, are dual antagonists of the Endothelin A (ETA) and Endothelin B (ETB) receptors. In PAH, elevated levels of Endothelin-1 (ET-1) lead to vasoconstriction and cell proliferation. By blocking these receptors, Macitentan and its metabolite inhibit these downstream pathological effects.

G Endothelin Signaling Pathway and Site of Macitentan Action cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds G_Protein_q Gq/11 ETA_Receptor->G_Protein_q ETB_Receptor->G_Protein_q PLC PLC G_Protein_q->PLC Proliferation Proliferation G_Protein_q->Proliferation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Macitentan_Metabolite Macitentan & N-Despropyl Macitentan Macitentan_Metabolite->ETA_Receptor Antagonizes Macitentan_Metabolite->ETB_Receptor Antagonizes

Caption: Mechanism of Macitentan and its active metabolite.

Bioanalytical Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of N-Despropyl Macitentan in plasma samples from a pharmacokinetic study.

G cluster_study Clinical Study Phase cluster_lab Bioanalytical Laboratory Phase dosing Drug Administration (Macitentan) sampling Plasma Sample Collection (Time-course) dosing->sampling storage Sample Storage (-70°C) sampling->storage is_spike Spike Internal Standard (this compound) storage->is_spike Sample Shipment prep Sample Preparation (Protein Precipitation) analysis LC-MS/MS Analysis prep->analysis is_spike->prep quant Data Processing & Quantification analysis->quant pk Pharmacokinetic Parameter Calculation quant->pk

Caption: Workflow for a Macitentan pharmacokinetic study.

Conclusion

The use of this compound as an internal standard is essential for the robust and reliable quantification of the active metabolite N-Despropyl Macitentan in pharmacokinetic studies. The detailed LC-MS/MS protocol provided herein offers a validated and highly sensitive method suitable for regulated bioanalysis. This enables accurate characterization of the drug's metabolic profile, which is critical for dose selection, drug-drug interaction studies, and overall safety and efficacy assessment in the development and clinical use of Macitentan.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Determination of Macitentan and its Active Metabolite N-Despropyl Macitentan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Macitentan (B1675890) and its major active metabolite, N-Despropyl Macitentan (ACT-132577), in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies in drug development and clinical research. The method has been validated for linearity, accuracy, precision, and stability.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] It is metabolized in vivo to form an active metabolite, N-Despropyl Macitentan, which also contributes to the overall therapeutic effect.[2][3] Therefore, a reliable analytical method for the simultaneous determination of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS method to accurately measure Macitentan and N-Despropyl Macitentan in human plasma.

Experimental

Materials and Reagents
  • Macitentan reference standard

  • N-Despropyl Macitentan reference standard

  • Macitentan-D4 (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Macitentan and N-Despropyl Macitentan reference standards and dissolve in methanol to prepare individual stock solutions of 1 mg/mL. A stock solution of the internal standard (Macitentan-D4) is also prepared in methanol. These stocks are stored at 2-8°C.

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Macitentan and N-Despropyl Macitentan from human plasma.[2]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Macitentan-D4).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 analytical column (e.g., Accucore AQ 100 x 2.1 mm, 2.6 µm or Inertsil ODS-SP 100 x 2.1 mm, 3.5 µm)[2][4]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[1][4]
Elution Mode Isocratic: 20:80 (A:B)[4] or Gradient
Flow Rate 0.3 - 1.0 mL/min[2][5]
Injection Volume 5 - 20 µL[1][4]
Column Temperature 35°C[6]
Run Time Approximately 3 minutes[4]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in Positive Mode[5]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Macitentan: m/z 589.1 → 203.3[6][7][8]N-Despropyl Macitentan: m/z 547.1 → 201.0Macitentan-D4 (IS): m/z 593.1 → 203.3 (example)

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precip 3. Protein Precipitation (Acetonitrile) is->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Injection into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Macitentan and N-Despropyl Macitentan.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to regulatory guidelines. The validation parameters included linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity: The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL for both Macitentan and N-Despropyl Macitentan.[2] The correlation coefficient (r²) for the calibration curves was consistently greater than 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% at the LLOQ).[9]

Recovery: The extraction recovery of Macitentan and N-Despropyl Macitentan from human plasma was consistent and reproducible across the different QC levels. Recoveries of over 70% for Macitentan and over 95% for N-Despropyl Macitentan have been reported.[1]

Matrix Effect: No significant matrix effect was observed for either analyte, indicating that the method is free from interferences from endogenous plasma components.

Stability: Macitentan and N-Despropyl Macitentan were found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.[5]

Quantitative Data Summary
ParameterMacitentanN-Despropyl Macitentan (ACT-132577)Reference
Linearity Range 1 - 1020.793 ng/mL1 - 500 ng/mL[2][4]
LLOQ 0.997 ng/mL1 ng/mL[2][4]
Intra-day Precision (%CV) < 15%< 13.1%[1][9]
Inter-day Precision (%CV) < 15%< 10.4%[1][9]
Intra-day Accuracy (%Bias) Within ±15%-6% to 13.6%[1][9]
Inter-day Accuracy (%Bias) Within ±15%1.5% to 4.3%[1][9]
Extraction Recovery 96.29% - 101.12%>95%[1][4]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Macitentan and its active metabolite, N-Despropyl Macitentan, in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in pharmacokinetic studies and therapeutic drug monitoring. The method has been successfully validated and can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for the Use of N-Despropyl Macitentan-d4 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These pharmacokinetic (PK) and drug metabolism (DMPK) studies are critical for evaluating the safety and efficacy of new chemical entities. Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH), undergoes significant metabolism to form its major and pharmacologically active metabolite, N-Despropyl Macitentan (also known as ACT-132577 or Aprocitentan).[1][2][3][4]

The accurate quantification of both the parent drug and its metabolites in biological matrices is a cornerstone of DMPK assays. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis.[5][6][7] N-Despropyl Macitentan-d4 is the deuterated analog of N-Despropyl Macitentan and serves as an ideal internal standard for its quantification in various biological samples.[] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[9]

This document provides detailed application notes and experimental protocols for the utilization of this compound in key DMPK assays, including bioanalytical sample quantification and in vitro metabolic stability studies.

Metabolic Pathway of Macitentan

Macitentan is primarily metabolized in the liver via oxidative depropylation of the sulfamide (B24259) group to form the active metabolite, N-Despropyl Macitentan.[1][10] This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[1][10] N-Despropyl Macitentan has a longer half-life than the parent drug (approximately 40-66 hours compared to 16 hours for Macitentan) and contributes significantly to the overall therapeutic effect.[2][10]

G Macitentan Macitentan NDespropyl_Macitentan N-Despropyl Macitentan (Active Metabolite) Macitentan->NDespropyl_Macitentan Oxidative Depropylation CYP_Enzymes CYP3A4 (major) CYP2C8, CYP2C9, CYP2C19 (minor) CYP_Enzymes->Macitentan

Caption: Metabolic conversion of Macitentan to its active metabolite.

Application 1: Bioanalytical Quantification of N-Despropyl Macitentan in Plasma

This protocol describes a validated method for the quantification of N-Despropyl Macitentan in human plasma using this compound as an internal standard (IS) with LC-MS/MS. This type of assay is fundamental for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents:

  • N-Despropyl Macitentan (analyte)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve N-Despropyl Macitentan and this compound in ACN to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the N-Despropyl Macitentan stock solution with ACN:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with ACN to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in ACN) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: LC-MS/MS Parameters for N-Despropyl Macitentan and its Deuterated Internal Standard

ParameterN-Despropyl MacitentanThis compound (IS)
Precursor Ion (m/z)547.1551.1
Product Ion (m/z)201.0201.0
Dwell Time (ms)100100
Collision Energy (eV)3535
Cone Voltage (V)4040

Note: The exact m/z values and voltages should be optimized for the specific instrument used.

Table 2: Example Calibration Curve for N-Despropyl Macitentan in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD)Accuracy (%)Precision (%CV)
10.012 ± 0.001102.58.2
50.061 ± 0.00498.86.5
200.245 ± 0.015101.26.1
1001.23 ± 0.07100.55.7
5006.18 ± 0.2599.44.0
100012.41 ± 0.48101.83.9

This data is representative and should be generated during method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS (this compound) in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify G cluster_sample Biological Sample cluster_process Sample Processing & Analysis cluster_quant Quantification Analyte Analyte (N-Despropyl Macitentan) Extraction Extraction (Potential for variable loss) Analyte->Extraction IS Internal Standard (IS) (this compound) IS->Extraction LC LC Separation (Co-elution) Extraction->LC Correction Correction for variability MS MS Detection (Differentiation by mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Result Accurate Concentration Ratio->Result

References

Application Notes and Protocols for Plasma Sample Preparation of Macitentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Macitentan. The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Macitentan is an orally active dual endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH).[1] Accurate quantification of Macitentan in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the accuracy, precision, and sensitivity of the analytical method.[2]

This guide outlines three commonly employed and validated sample preparation techniques for Macitentan analysis in plasma.

Mechanism of Action: Endothelin Signaling Pathway

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both endothelin receptor type A (ETA) and type B (ETB).[3] In PAH, elevated levels of ET-1, a potent vasoconstrictor and smooth muscle cell mitogen, contribute to the pathology.[3] By antagonizing both ETA and ETB receptors on vascular smooth muscle and endothelial cells, Macitentan inhibits the downstream signaling pathways that lead to vasoconstriction and cellular proliferation.[4][5]

Macitentan_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_receptors Endothelin Receptors cluster_signaling Downstream Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB_SM ETB Receptor ET1->ETB_SM Binds Gq Gq Protein ETA->Gq Activates ETB_SM->Gq Activates PLC PLC Gq->PLC Proliferation Cell Proliferation Gq->Proliferation IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB_SM Blocks

Caption: Macitentan blocks ET-1 binding to ETA and ETB receptors.

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation methods for Macitentan analysis as reported in the literature.

Table 1: Linearity and Limits of Quantification

Sample Preparation MethodLLOQ (ng/mL)Linear Range (ng/mL)Correlation Coefficient (r²)Reference
Liquid-Liquid Extraction1.001.00 - 500> 0.99[4]
Protein Precipitation11 - 500Not Reported[6]
Solid-Phase Extraction10Not SpecifiedLinear[5]
UPLC-MS/MS Method11 - 5000.9996[7]

Table 2: Recovery and Matrix Effect

Sample Preparation MethodAnalyteQC LevelMean Recovery (%)Matrix Effect (%)Reference
Liquid-Liquid ExtractionMacitentanNot Specified>70Not Specified[8]
Solid-Phase ExtractionMacitentanLQC101.12Not Significant[3]
MQC102.63[3]
HQC100.37[3]
UPLC-MS/MS MethodMacitentanNot Specified89.8Negligible

Table 3: Precision and Accuracy

Sample Preparation MethodQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Liquid-Liquid Extraction1.00 (LLOQ)< 15< 15Within ±20[4]
3.00 (LQC)< 15< 15Within ±15[4]
200 (MQC)< 15< 15Within ±15[4]
400 (HQC)< 15< 15Within ±15[4]
Protein Precipitation1 (LLOQ)Within acceptable rangeWithin acceptable rangeWithin acceptable range[6]
LQC, MQC, HQCWithin acceptable rangeWithin acceptable rangeWithin acceptable range[6]

Experimental Protocols

Below are detailed protocols for the three main sample preparation techniques. It is recommended to use an internal standard (IS), such as Macitentan-d4, to correct for variability during sample processing and analysis.[4]

Protein Precipitation (PPT)

This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins. Acetonitrile (B52724) is commonly used.[6]

PPT_Workflow plasma 1. Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard (IS) plasma->add_is add_solvent 3. Add Acetonitrile (e.g., 3-4 volumes) add_is->add_solvent vortex 4. Vortex Mix (e.g., 2 min) add_solvent->vortex centrifuge 5. Centrifuge (e.g., 14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Macitentan-d4).

  • Add 600 µL of cold acetonitrile to the plasma sample.[2]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system. A dilution step with mobile phase may be necessary depending on the instrument's sensitivity.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[4]

LLE_Workflow plasma 1. Plasma Sample (e.g., 300 µL) add_is_buffer 2. Add IS and Buffer (e.g., 2% Orthophosphoric acid) plasma->add_is_buffer add_solvent 3. Add Extraction Solvent (e.g., Diethyl ether:DCM) add_is_buffer->add_solvent extract 4. Vortex/Mix (e.g., 20 min) add_solvent->extract centrifuge 5. Centrifuge (e.g., 4000 rpm, 5 min) extract->centrifuge organic_layer 6. Transfer Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness (e.g., N2 stream) organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject into LC-MS/MS reconstitute->analysis SPE_Workflow plasma 1. Plasma Sample (e.g., 250 µL) + IS pretreat 2. Pre-treatment (if necessary) plasma->pretreat load 4. Load Sample onto Cartridge pretreat->load condition 3. Condition SPE Cartridge (Methanol then Water) wash1 5. Wash 1 (e.g., 95:5 Water/Methanol) load->wash1 wash2 6. Wash 2 (e.g., 80:20 Water/Methanol) wash1->wash2 elute 7. Elute Macitentan (Methanol) wash2->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. Inject into LC-MS/MS reconstitute->analysis

References

Application Notes and Protocols for Optimal Detection of N-Despropyl Macitentan-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a sensitive and robust LC-MS/MS method for the quantification of N-Despropyl Macitentan-d4, a key internal standard for the bioanalysis of Macitentan and its metabolites. The following protocols and parameters are designed to serve as a starting point for method development and can be further optimized based on the specific instrumentation and laboratory conditions.

Introduction

N-Despropyl Macitentan is an active metabolite of Macitentan, an endothelin receptor antagonist. In quantitative bioanalytical assays, stable isotope-labeled internal standards are crucial for correcting for matrix effects and variability during sample preparation and analysis. This compound is a deuterated analog of N-Despropyl Macitentan and serves as an ideal internal standard for its quantification. This document outlines the key mass spectrometry parameters and a systematic approach to optimize the detection of this compound.

Analyte Information

CompoundChemical FormulaMolecular Weight ( g/mol )Parent Ion ([M+H]⁺)
N-Despropyl MacitentanC₁₆H₁₄Br₂N₆O₄S546.19[1][]~547.1
This compoundC₁₆H₁₀D₄Br₂N₆O₄S550.22[][4]~551.2

Liquid Chromatography Method

A reversed-phase chromatographic method is recommended for the separation of this compound from other matrix components. The following conditions can be used as a starting point:

ParameterRecommended Condition
Column C18 (e.g., 100 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35 - 40 °C

Mass Spectrometry Parameters

The following parameters are proposed for the optimal detection of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. It is essential to optimize these parameters on the specific instrument being used.

Ionization and Source Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 4500 - 5500 V
Temperature 500 - 600 °C
Nebulizer Gas (GS1) 50 - 60 psi
Heater Gas (GS2) 50 - 60 psi
Curtain Gas (CUR) 30 - 40 psi
Collision Gas (CAD) Medium
Predicted MRM Transitions for this compound

The precursor ion for this compound is its protonated molecule [M+H]⁺ at approximately m/z 551.2. Based on the fragmentation of similar molecules, the following product ions are predicted. These should be confirmed and optimized experimentally.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition Type
This compound551.2~205.0 Quantifier (Predicted)
This compound551.2~247.0 Qualifier (Predicted)

Note: The predicted product ions are based on the fragmentation pattern of Macitentan, where a common fragment of m/z 201.0 is observed[5]. The d4 labeling on the ethoxy chain of this compound is expected to result in a fragment of m/z 205.0. The second predicted fragment corresponds to another stable part of the molecule.

Compound-Dependent Parameters (To be Optimized)

It is critical to perform compound optimization by infusing a standard solution of this compound to determine the optimal values for the following parameters:

ParameterTypical RangePurpose
Declustering Potential (DP) 20 - 150 VPrevents ion clusters from entering the mass analyzer.
Entrance Potential (EP) 5 - 15 VFocuses ions into the mass spectrometer.
Collision Energy (CE) 10 - 50 eVInduces fragmentation of the precursor ion in the collision cell.
Cell Exit Potential (CXP) 5 - 20 VFocuses product ions from the collision cell into Q3.

Experimental Protocols

Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water) to be used for spiking into the matrix for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Macitentan and its metabolites from plasma samples.[][5]

  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Mass Spectrometer Optimization Protocol

This protocol describes the optimization of DP and CE using infusion.

  • Infusion Setup: Infuse a working solution of this compound (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Q1 Scan: Acquire a full scan spectrum in Q1 to confirm the mass of the precursor ion ([M+H]⁺ at m/z ~551.2).

  • Product Ion Scan: Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the major fragment ions. Select the most intense and stable fragment ions as potential quantifier and qualifier ions.

  • DP Optimization: For the selected precursor ion, ramp the DP voltage across a relevant range (e.g., 20 to 150 V) and monitor the ion intensity. The DP that gives the maximum intensity should be used.

  • CE Optimization: For each MRM transition (precursor -> product), ramp the CE voltage (e.g., 10 to 50 eV) while keeping the DP at its optimal value. The CE that produces the most abundant and stable signal for each product ion should be selected.

Data Presentation

The following tables should be used to summarize the optimized parameters and the performance of the method.

Table 1: Optimized Mass Spectrometry Parameters for this compound

ParameterOptimized Value
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z (Quantifier)
Product Ion (Q3) m/z (Qualifier)
Declustering Potential (DP) (V)
Collision Energy (CE) (eV) (Quantifier)
Collision Energy (CE) (eV) (Qualifier)
Cell Exit Potential (CXP) (V)

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range (ng/mL)
Correlation Coefficient (r²)
Lower Limit of Quantification (LLOQ) (ng/mL)
Precision (%CV)
Accuracy (%Bias)
Matrix Effect (%)
Recovery (%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Bioanalytical workflow for the quantification of this compound.

Mass Spectrometer Optimization Logic

ms_optimization start Start Optimization infuse Infuse Standard Solution start->infuse q1_scan Q1 Scan to Confirm Precursor Ion infuse->q1_scan product_scan Product Ion Scan to Identify Fragments q1_scan->product_scan select_transitions Select Quantifier & Qualifier Ions product_scan->select_transitions optimize_dp Optimize Declustering Potential (DP) select_transitions->optimize_dp optimize_ce Optimize Collision Energy (CE) for each transition optimize_dp->optimize_ce end_opt Final Optimized Parameters optimize_ce->end_opt

Caption: Logical flow for the optimization of mass spectrometry parameters.

References

Application Note: Metabolite Identification Using N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of drug metabolites are critical components of drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. Macitentan (B1675890), an orally active dual endothelin receptor antagonist, undergoes significant metabolism. One of its primary and pharmacologically active metabolites is N-Despropyl Macitentan (also known as ACT-132577). Accurate measurement of this metabolite is crucial for understanding the overall efficacy and safety profile of Macitentan. The use of stable isotope-labeled internal standards, such as N-Despropyl Macitentan-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification studies.

Principle and Advantages of Using this compound

This compound is a deuterated analog of the N-Despropyl Macitentan metabolite. In LC-MS/MS analysis, it serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte. This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer source. The key difference is its higher mass due to the deuterium (B1214612) atoms, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer.

Key Advantages:

  • Improved Accuracy and Precision: Compensates for variability in sample preparation, injection volume, and matrix effects.

  • Reliable Quantification: Ensures that any loss of analyte during sample processing is accounted for by a proportional loss of the internal standard.

  • Confident Identification: The known mass difference between the metabolite and the deuterated standard aids in the confident identification of the metabolite peak in complex biological matrices.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Macitentan and its active metabolite, N-Despropyl Macitentan, in healthy human subjects following oral administration of Macitentan. This data is essential for designing and interpreting metabolite quantification studies.

Table 1: Pharmacokinetic Parameters of Macitentan and N-Despropyl Macitentan in Healthy Adults

ParameterMacitentanN-Despropyl Macitentan (ACT-132577)Reference
Tmax (median, h) 8~48[1]
t1/2 (mean, h) 1640-66[1]
Apparent Volume of Distribution (Vd/F, L) ~50~40[2]
Plasma Protein Binding >99%>99%[1]

Table 2: Linearity and Sensitivity of a Validated LC-MS/MS Method for Macitentan and N-Despropyl Macitentan

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Macitentan1 - 5001[3]
N-Despropyl Macitentan1 - 5001[3]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of N-Despropyl Macitentan and the deuterated internal standard, this compound.

Materials:

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of N-Despropyl Macitentan and this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent such as methanol to a final concentration of 1 mg/mL. Use of a small amount of DMSO to aid initial dissolution may be necessary, followed by dilution with methanol.

    • Store stock solutions at -20°C.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions of N-Despropyl Macitentan by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water. This solution will be added to all samples (calibration standards, quality controls, and unknown study samples).

Sample Preparation from Human Plasma

Objective: To extract N-Despropyl Macitentan and this compound from human plasma samples prior to LC-MS/MS analysis.

Method: Protein Precipitation This method is rapid and effective for a wide range of analytes.

Materials:

  • Human plasma samples (collected in K2EDTA tubes)

  • Acetonitrile (ice-cold)

  • This compound internal standard working solution

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, except for blank matrix samples.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify N-Despropyl Macitentan using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Despropyl Macitentan: To be determined by direct infusion of the reference standard. As a starting point, based on the structure, one could predict precursor and product ions.

    • This compound: The precursor ion will be +4 m/z compared to the unlabeled analyte. Product ions may be the same or shifted depending on the location of the deuterium labels.

  • Collision Energy and other source parameters: To be optimized for maximal signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of N-Despropyl Macitentan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of N-Despropyl Macitentan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike precip Protein Precipitation (Acetonitrile) is_spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration lcms->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of N-Despropyl Macitentan calibration->quantification

Caption: Experimental workflow for the quantification of N-Despropyl Macitentan.

signaling_pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_analysis_concept Bioanalysis macitentan Macitentan (Oral Administration) metabolite N-Despropyl Macitentan (Active Metabolite) macitentan->metabolite CYP3A4, CYP2C19 (minor) other_metabolites Other Metabolites macitentan->other_metabolites analyte N-Despropyl Macitentan (Analyte) lcms LC-MS/MS analyte->lcms is This compound (Internal Standard) is->lcms

Caption: Macitentan metabolism and bioanalytical approach.

References

Troubleshooting & Optimization

Technical Support Center: N-Despropyl Macitentan-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Despropyl Macitentan-d4. The information is designed to address common challenges encountered during the bioanalysis of this stable isotope-labeled internal standard in various biological matrices.

FAQs and Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, providing practical guidance and solutions.

Question 1: I am seeing a significant decrease in the signal of this compound in my plasma samples after a few hours on the autosampler. What could be the cause?

Answer: This issue, known as short-term or bench-top instability, can be caused by several factors. Here are some troubleshooting steps:

  • Temperature: Ensure that the autosampler is maintained at a low temperature (e.g., 2-8 °C) to minimize enzymatic degradation or chemical hydrolysis.

  • Enzymatic Degradation: Plasma contains various enzymes that can metabolize drug compounds. Quick processing of samples on ice and the addition of enzyme inhibitors, if compatible with your analytical method, can mitigate this.

  • Adsorption: The compound might be adsorbing to the surface of your sample vials. Using silanized or low-adsorption vials can help prevent this.

Question 2: My results for this compound are inconsistent after subjecting my samples to freeze-thaw cycles. How can I improve the stability?

Answer: Inconsistency after freeze-thaw cycles is a common issue. While the non-deuterated metabolite, ACT-132577 (N-Despropyl Macitentan), has been reported to be stable for at least three freeze-thaw cycles, repeated cycling should be avoided.[3]

  • Minimize Cycles: Aliquot your samples into smaller volumes before the initial freezing. This allows you to thaw only the required amount for each analysis, avoiding repeated freeze-thaw cycles for the entire sample.

  • Thawing Procedure: Thaw samples consistently and rapidly, for example, in a water bath at room temperature, and then immediately place them on ice. Avoid slow thawing at 2-8 °C for extended periods.

  • Matrix Effects: The freeze-thaw process can alter the sample matrix, potentially affecting the extraction efficiency and ionization of the analyte. A thorough validation of your bioanalytical method for freeze-thaw stability is crucial.

Question 3: What are the recommended long-term storage conditions for plasma samples containing this compound?

Answer: For long-term stability, it is generally recommended to store plasma samples at ultra-low temperatures.

  • Storage Temperature: Based on standard practices for bioanalytical assays, storage at -70 °C or lower is recommended for long-term stability of drug metabolites in biological matrices.

  • Duration: The stability of N-Despropyl Macitentan (B1675890) in plasma has been evaluated for at least 36 days at -25°C.[3] However, for longer durations, colder temperatures are advisable. It is essential to perform your own long-term stability studies to confirm the stability of this compound under your specific storage conditions and for the duration of your study.

Question 4: Are there any known degradation pathways for N-Despropyl Macitentan that I should be aware of?

Answer: While the metabolic formation of N-Despropyl Macitentan from Macitentan is well-documented, specific degradation pathways for N-Despropyl Macitentan itself are not extensively detailed in the public literature. However, based on the structure and the degradation of the parent compound, Macitentan, potential degradation pathways could include:

  • Hydrolysis: The ether linkage and the sulfamide (B24259) group in the molecule could be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1]

  • Oxidation: While Macitentan has shown to be relatively stable to oxidation, it remains a potential degradation pathway for its metabolite under certain conditions.[1]

It is recommended to perform forced degradation studies on this compound to identify potential degradation products that might interfere with your analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for assessing the stability of this compound in biological matrices, adapted from validated methods for Macitentan and general bioanalytical guidelines.

Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Incubation: Aliquot the spiked samples and leave them at room temperature (approximately 25 °C) for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, process the samples using your validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the stability samples at each time point against the mean concentration of the samples at time zero. The analyte is considered stable if the deviation is within ±15%.

Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20 °C or -70 °C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • Sample Processing: After the final thaw, process the samples using your validated extraction procedure.

  • Analysis: Analyze the extracted samples by LC-MS/MS.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples against the mean concentration of freshly prepared QC samples (that have not undergone freeze-thaw cycles). The analyte is considered stable if the deviation is within ±15%.

Long-Term Stability Assessment
  • Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentrations.

  • Storage: Store the spiked samples at the intended long-term storage temperature (e.g., -70 °C) for an extended period (e.g., 1, 3, 6, and 12 months).

  • Sample Analysis: At each designated time point, retrieve a set of samples, thaw them, and process them using your validated extraction procedure.

  • Analysis: Analyze the extracted samples by LC-MS/MS.

  • Evaluation: Compare the mean concentration of the long-term stability samples against the mean concentration of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%.

Data Presentation

While specific quantitative data for the stability of this compound is not publicly available, the following table illustrates how stability data for the parent drug, Macitentan, has been presented in validation studies. This format can be used to summarize your own experimental findings for this compound.

Table 1: Example Stability Data for Macitentan in Human Plasma

Stability TestStorage ConditionConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)
Short-Term Room Temp (6h)3.0 (Low QC)2.9 ± 0.296.7
400 (High QC)395.1 ± 15.898.8
Freeze-Thaw 3 Cycles (-20°C)3.0 (Low QC)3.1 ± 0.3103.3
400 (High QC)405.2 ± 12.1101.3
Long-Term -70°C (30 days)3.0 (Low QC)2.8 ± 0.293.3
400 (High QC)389.5 ± 19.597.4

This table is for illustrative purposes and is based on typical stability data for small molecules in bioanalytical method validation. Actual results for this compound may vary.

Visualizations

Metabolic Pathway of Macitentan

Metabolic Pathway of Macitentan Macitentan Macitentan N_Despropyl_Macitentan N-Despropyl Macitentan (ACT-132577) (Active Metabolite) Macitentan->N_Despropyl_Macitentan Oxidative Depropylation (CYP3A4, CYP2C19)

Caption: Metabolic conversion of Macitentan to its active metabolite.

Experimental Workflow for Stability Assessment

General Workflow for Stability Testing cluster_prep Sample Preparation cluster_stability Stability Conditions Spike Spike Blank Matrix with This compound ShortTerm Short-Term (Room Temperature) Spike->ShortTerm FreezeThaw Freeze-Thaw Cycles Spike->FreezeThaw LongTerm Long-Term Storage (-70°C) Spike->LongTerm Process Sample Processing (e.g., Protein Precipitation) ShortTerm->Process FreezeThaw->Process LongTerm->Process Analysis LC-MS/MS Analysis Process->Analysis Evaluation Data Evaluation (% Deviation from Control) Analysis->Evaluation

Caption: Workflow for assessing analyte stability in biological matrices.

References

Technical Support Center: Troubleshooting Chromatographic Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues, specifically peak tailing and splitting, encountered with deuterated standards.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard showing peak tailing while the analyte peak looks symmetrical?

A1: Peak tailing of a deuterated standard, while the unlabeled analyte peak is symmetrical, can stem from several factors. A primary cause is secondary interactions between the deuterated standard and active sites on the chromatography column, such as residual silanol (B1196071) groups.[1][2][3] While the analyte may not be affected, subtle differences in the physicochemical properties of the deuterated standard can lead to these unwanted interactions. Another possibility is the presence of impurities in the deuterated standard itself.[4]

Q2: What causes my deuterated standard to show a split peak?

A2: Peak splitting for a deuterated standard can be a complex issue. One common reason is a mismatch between the sample solvent and the mobile phase.[3][5][6] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Other causes include a partially blocked column inlet frit, the presence of a void at the head of the column, or co-elution with an interfering compound.[1][5][7] In some cases, especially with LC-MS, the "splitting" may be an apparent chromatographic separation of the deuterated standard from a small amount of unlabeled analyte present as an impurity.[8]

Q3: Can the position of the deuterium (B1214612) label affect the peak shape?

A3: Yes, the position of the deuterium label is critical.[4] Deuterium atoms placed on unstable positions, such as on heteroatoms (e.g., -OH, -NH, -SH), can be susceptible to hydrogen-deuterium exchange with the solvent.[4][9] This can lead to the in-situ formation of partially deuterated or unlabeled analyte, which may have slightly different retention times, potentially causing peak broadening or the appearance of a shoulder or split peak.

Q4: My deuterated standard used to co-elute with the analyte, but now they are separating. What could be the reason?

A4: A sudden shift in the relative retention time of your deuterated standard and analyte often points to a change in the chromatographic system.[10] This could be due to fluctuations in column temperature, which can alter the viscosity of the mobile phase and interactions with the stationary phase.[10][11][12] Column degradation over time can also lead to changes in selectivity. It is also worth verifying the mobile phase composition and pH, as small variations can impact the retention of both compounds differently.

Q5: Are there alternatives to deuterated standards if I consistently face these issues?

A5: Yes. If you continue to experience problems with deuterated standards, particularly retention time shifts, consider using internal standards labeled with heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[9][10] These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the analyte.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide will help you systematically identify and resolve the cause of peak tailing for your deuterated standard.

Problem Symptom: The chromatographic peak for the deuterated internal standard is asymmetrical, with a pronounced trailing edge.

G cluster_system_issues System-Wide Issues cluster_specific_issues Deuterated Standard-Specific Issues start Peak Tailing Observed for Deuterated Standard check_all_peaks Are all peaks tailing? start->check_all_peaks system_check Check for extra-column volume (tubing, connections).[13][14] check_all_peaks->system_check Yes secondary_interactions Secondary Silanol Interactions? check_all_peaks->secondary_interactions No column_overload Dilute sample to check for column overload.[1][3] system_check->column_overload lower_ph Lower mobile phase pH (e.g., to 3.0) or use an end-capped column.[1][2] secondary_interactions->lower_ph Yes mobile_phase_check Check mobile phase buffer concentration and composition.[1][2] secondary_interactions->mobile_phase_check No purity_check Verify isotopic and chemical purity of the standard.[4] mobile_phase_check->purity_check

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to protonate silanol groups (e.g., add 0.1% formic acid).[2] Use a base-deactivated or end-capped column.[2]Improved peak symmetry.
Column Overload Reduce the injection volume or dilute the sample.[1]Symmetrical peak shape at lower concentrations.
Extra-Column Volume Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.[13]Sharper peaks with reduced tailing.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[1]Restoration of good peak shape with a new column.
Inappropriate Mobile Phase Increase the buffer concentration to mask residual silanol interactions.[1][2]Reduction in peak tailing.
Guide 2: Troubleshooting Split Peaks

This guide provides a structured approach to diagnosing and resolving split peaks for your deuterated standards.

Problem Symptom: The chromatographic peak for the deuterated internal standard appears as two or more distinct, closely eluting peaks.

G cluster_system_issues System-Wide Issues cluster_specific_issues Deuterated Standard-Specific Issues start Split Peak Observed for Deuterated Standard check_all_peaks Are all peaks splitting? start->check_all_peaks frit_check Check for a blocked column inlet frit.[7] check_all_peaks->frit_check Yes solvent_mismatch Sample Solvent/Mobile Phase Mismatch? check_all_peaks->solvent_mismatch No column_void Inspect for a void at the column head.[1][7] frit_check->column_void change_solvent Re-dissolve sample in the initial mobile phase.[3][5][6] solvent_mismatch->change_solvent Yes coelution_check Check for co-eluting interferences.[5] solvent_mismatch->coelution_check No isotope_effect Consider chromatographic isotope effect.[15] coelution_check->isotope_effect

Caption: Troubleshooting workflow for split peaks.

Potential Cause Troubleshooting Step Expected Outcome
Sample Solvent Mismatch Prepare the sample in a solvent that is weaker than or identical to the initial mobile phase.[3][5][6]A single, sharp peak.
Blocked Column Inlet Frit Reverse flush the column (if permitted by the manufacturer). If the issue persists, replace the column.[7]Restoration of normal peak shape.
Column Void Visually inspect the top of the column bed for a void. Replace the column if a void is present.[1][7]A single, symmetrical peak with a new column.
Co-elution with Interference Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to separate the standard from the interfering compound.[5]Resolution of the deuterated standard from the interference.
Chromatographic Isotope Effect Optimize chromatographic conditions (e.g., temperature, mobile phase) to minimize the separation between the deuterated and non-deuterated forms.[10] Consider using a ¹³C or ¹⁵N-labeled standard.[10]Improved co-elution and a single peak.

Experimental Protocols

Protocol 1: Assessment of Sample Solvent Effects

This protocol helps determine if the sample solvent is the cause of peak distortion.

  • Prepare two versions of your sample:

    • Sample A: Dissolve your deuterated standard in your usual sample solvent.

    • Sample B: Evaporate the solvent from your sample and reconstitute the residue in the initial mobile phase.

  • Injection and Analysis:

    • Inject equal volumes of Sample A and Sample B into the chromatographic system.

    • Acquire and compare the chromatograms.

  • Evaluation:

    • If Sample B shows a significant improvement in peak shape (i.e., no tailing or splitting) compared to Sample A, the original sample solvent is the likely cause of the issue.[6]

Protocol 2: Evaluation of Column Health

This protocol provides a quick assessment of your column's performance.

  • Prepare a Standard Solution: Prepare a solution of a well-behaved, neutral compound (e.g., caffeine (B1668208) or toluene) in the mobile phase.

  • Injection and Analysis:

    • Inject the standard solution onto the column .

    • Analyze the resulting peak shape.

  • Evaluation:

    • If the standard compound also exhibits peak tailing or splitting, it is highly probable that the column is compromised (e.g., contaminated, voided, or has a blocked frit).[1]

    • If the standard compound gives a symmetrical peak, the issue is more likely related to the specific chemical properties of your deuterated standard or its interaction with the mobile phase.

References

Minimizing matrix effects in the bioanalysis of Macitentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Macitentan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of Macitentan?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix[1]. In the bioanalysis of Macitentan, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity[1][2]. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites[1][3].

Q2: Which sample preparation technique is most effective at minimizing matrix effects for Macitentan analysis?

A2: The most effective technique depends on the specific requirements of the assay, such as required sensitivity and throughput. While protein precipitation (PPT) is a simple and fast method, it is often more susceptible to matrix effects because it is a non-selective process that leaves many matrix components in the final extract[2][4]. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects[5][6]. Several validated methods for Macitentan have successfully used protein precipitation with acetonitrile (B52724), suggesting that with proper chromatographic separation, it can be a viable option[7].

Q3: How can I determine if my Macitentan assay is experiencing matrix effects?

A3: A common method to assess matrix effects is through a post-column infusion experiment. In this setup, a constant flow of Macitentan solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant Macitentan signal as the blank matrix components elute indicates ion suppression or enhancement at that retention time[8][9]. A quantitative assessment can be made by comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix (post-extraction spike)[10].

Q4: Can the choice of internal standard (IS) help mitigate matrix effects?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of Macitentan is the most effective way to compensate for matrix effects[4]. A SIL-IS has nearly identical chemical and physical properties to Macitentan and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard[11].

Q5: Are there any known metabolites of Macitentan that could interfere with the analysis?

A5: Macitentan is metabolized to an active metabolite, ACT-132577, and an inactive metabolite, ACT-373898[9][12]. When developing a bioanalytical method, it is important to ensure chromatographic separation of Macitentan from its metabolites to prevent interference, unless simultaneous quantification is intended[7].

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of Macitentan, with a focus on mitigating matrix effects.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor peak shape (tailing or fronting) Co-eluting matrix components interfering with chromatography.1. Optimize Chromatography: - Adjust the mobile phase gradient to better separate Macitentan from interferences.[8] - Experiment with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[10]2. Improve Sample Cleanup: - Switch from protein precipitation to a more selective method like LLE or SPE.[5]
Inconsistent or low analyte recovery Inefficient extraction or significant ion suppression.1. Evaluate Extraction Efficiency: - Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.2. Quantify Matrix Effect: - Perform a post-extraction spike experiment to determine the degree of ion suppression.[10]3. Enhance Sample Cleanup: - Implement phospholipid removal steps, especially if using protein precipitation.[13][14]
High variability in results between samples Inconsistent matrix effects from sample to sample.1. Use a Stable Isotope-Labeled Internal Standard: - This is the most robust way to correct for sample-to-sample variations in matrix effects.[4]2. Standardize Sample Collection and Handling: - Ensure consistency in sample collection tubes (e.g., anticoagulant used) and storage conditions.[15]3. Implement a More Robust Sample Preparation: - Use SPE or LLE to minimize the impact of matrix variability.[6]
Loss of sensitivity over an analytical run Buildup of matrix components (especially phospholipids) on the analytical column or in the mass spectrometer source.1. Improve Sample Preparation: - Incorporate a phospholipid removal step (e.g., specialized SPE plates or LLE conditions) to obtain cleaner extracts.[12]2. Optimize Chromatographic Method: - Include a robust column wash at the end of each injection to elute strongly retained matrix components.[12]3. Perform Regular Instrument Maintenance: - Clean the mass spectrometer's ion source regularly to prevent fouling.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Macitentan in human plasma.

Table 1: Sample Preparation and Chromatographic Conditions

Parameter Method 1 Method 2 Method 3
Sample Preparation Protein Precipitation (Acetonitrile)[7]Liquid-Liquid Extraction[8]Protein Precipitation (Acetonitrile)[16]
Internal Standard (IS) Donepezil[7]Macitentan D4 (SIL-IS)[8]Losartan[16]
Chromatographic Column Inertsil ODS-SP (100x2.1mm, 3.5µm)[7]C18 column[8]Accucore AQ (100 X 2.1 mm, 2.6 µm)[16]
Mobile Phase Acetonitrile and 0.2% Formic Acid[7]0.5% Formic Acid in water:Acetonitrile (20:80 v/v)[8]0.1% Formic acid: Acetonitrile (20:80% v/v)[16]
Flow Rate 0.3 mL/min[7]1.0 mL/min[8]350 µL/min[16]
Run Time Not specified4 min[8]3 min[16]

Table 2: Method Validation Parameters

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 1-500[7]1.00 to 500[8]0.997 to 1020.793[16]
Correlation Coefficient (r²) > 0.99[7]> 0.99[8]> 0.98[16]
Recovery (%) Not specifiedNot specified96.29% to 101.12%[16]
Matrix Effect No significant matrix effect observed[7]Minimum matrix effect[8]Method validated for matrix effect[16]
Intra- & Inter-day Precision (%CV) Within acceptable ranges[7]< 15%[8]Not specified
Accuracy (%) Within acceptable ranges[7]±15% (±20% at LLOQ)[8]Not specified

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure based on methods cited in the literature for Macitentan analysis[7][16].

  • Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired) to the plasma sample. The ratio of solvent to plasma is typically 3:1 or 4:1[17].

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[18].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general workflow for LLE.

  • Sample Preparation: Aliquot 200 µL of plasma into a clean glass tube. Add the internal standard.

  • pH Adjustment: Adjust the pH of the plasma sample to be at least two pH units above the pKa for a basic drug or two units below for an acidic drug to ensure it is in a neutral, extractable form.

  • Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the extraction of Macitentan into the organic phase.

  • Phase Separation: Centrifuge at a low speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol for SPE. The specific sorbent, wash, and elution solvents will need to be optimized for Macitentan.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the sorbent with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat the plasma sample (e.g., by diluting 1:1 with the equilibration buffer) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution: Elute Macitentan from the sorbent with a small volume (e.g., 500 µL) of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS Analysis end_prep->lcms data Data Processing & Quantification lcms->data result Final Concentration data->result

Caption: Experimental workflow for Macitentan bioanalysis.

troubleshooting_workflow start Inaccurate or Irreproducible Results check_matrix Assess Matrix Effect? (Post-column infusion or post-extraction spike) start->check_matrix matrix_yes Matrix Effect Confirmed check_matrix->matrix_yes Yes matrix_no No Significant Matrix Effect check_matrix->matrix_no No (Check other parameters) optimize_chrom Optimize Chromatography (Gradient, Column) matrix_yes->optimize_chrom improve_prep Improve Sample Prep (LLE, SPE, Phospholipid Removal) matrix_yes->improve_prep use_sil Use Stable Isotope-Labeled Internal Standard matrix_yes->use_sil revalidate Re-validate Method optimize_chrom->revalidate improve_prep->revalidate use_sil->revalidate success Accurate & Reproducible Results revalidate->success endothelin_pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin Receptor A (ET_A) ET1->ETAR ETBR Endothelin Receptor B (ET_B) ET1->ETBR Gq Gq/11 ETAR->Gq activates Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC Contraction Vasoconstriction & Cell Proliferation Ca->Contraction PKC->Contraction

References

Technical Support Center: Optimizing ESI Conditions for N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) conditions for N-Despropyl Macitentan-d4. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my signal intensity for this compound lower than expected?

A1: Low signal intensity can be attributed to several factors. Primarily, suboptimal ESI source parameters can lead to inefficient ionization. It is crucial to systematically optimize parameters such as spray voltage, nebulizer gas pressure, drying gas flow, and temperature. Additionally, matrix effects from complex biological samples can suppress the ionization of the analyte.

Q2: I am observing a chromatographic shift where this compound elutes slightly earlier than the non-deuterated analyte. Is this normal and how can I address it?

A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect". The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, often leading to earlier elution in reversed-phase chromatography.[1][2] While often minimal, this can be problematic if it leads to differential matrix effects.[2][3] To minimize this, you can try adjusting the chromatographic gradient or mobile phase composition. If the issue persists, a post-column infusion experiment can help determine if the shift is causing differential ion suppression.[2]

Q3: My results are inconsistent despite using a deuterated internal standard. What could be the cause?

A3: Inconsistent results can arise from a lack of co-elution between the analyte and the internal standard, leading to differential matrix effects where one experiences more ion suppression than the other.[3][4] Another potential issue is the presence of isotopic or chemical impurities in the standard. It is also important to ensure the stability of the deuterated label and rule out any back-exchange, where the deuterium is replaced by a hydrogen from the solvent or matrix.[3]

Q4: What are the key ESI parameters I should focus on for optimizing the signal of this compound?

A4: For optimal signal intensity and stability, a systematic approach to optimizing ESI source parameters is recommended.[1] The critical parameters to focus on are:

  • Spray Voltage: Essential for achieving a stable spray.

  • Nebulizer Gas Pressure: Affects droplet size and ionization efficiency.

  • Drying Gas Flow and Temperature: Crucial for efficient desolvation of the droplets to release gas-phase ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No or Very Low Signal 1. Improper ESI source parameters. 2. Clogged capillary or sample line. 3. Incorrect mobile phase composition (e.g., presence of non-volatile salts).[5] 4. Instrument not properly tuned or calibrated.1. Systematically optimize spray voltage, gas pressures, and temperatures.[1] 2. Perform system maintenance and cleaning. 3. Ensure use of volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate). 4. Run instrument tuning and calibration routines as per manufacturer's guidelines.
Unstable Signal/Spray 1. Suboptimal spray voltage (too high or too low).[6] 2. Inconsistent solvent flow rate. 3. Air bubbles in the sample line. 4. Inappropriate nebulizer gas pressure.1. Adjust spray voltage until a stable signal is achieved.[1] 2. Check the LC pump for pressure fluctuations. 3. Degas mobile phases and purge the system. 4. Optimize nebulizer gas pressure to ensure fine and consistent droplet formation.
High Background Noise 1. Contaminated solvents or reagents. 2. Dirty ion source. 3. Presence of salts or other non-volatile components in the sample.1. Use high-purity (LC-MS grade) solvents and fresh reagents. 2. Clean the ion source components according to the manufacturer's protocol. 3. Implement a more rigorous sample clean-up procedure.[7]
Poor Peak Shape 1. Suboptimal chromatographic conditions. 2. Co-eluting interferences. 3. Inappropriate sample solvent.1. Adjust the mobile phase gradient, column temperature, or consider a different column. 2. Improve sample preparation to remove interfering substances. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Parameters

This protocol outlines a one-factor-at-a-time approach to optimize ESI source parameters for this compound.

Materials:

  • A standard solution of this compound in a solvent composition similar to the initial mobile phase.

  • An infusion pump.

  • LC-MS/MS system.

Methodology:

  • Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]

  • Initial Settings: Begin with the instrument manufacturer's recommended default ESI source parameters.[1]

  • Spray Voltage Optimization: While monitoring the signal for this compound, incrementally increase the spray voltage from a low value until a stable and robust signal is observed. Record the voltage that provides the highest signal intensity.[1][6]

  • Nebulizer Gas Pressure Optimization: At the optimal spray voltage, vary the nebulizer gas pressure and record the setting that maximizes signal intensity and stability.[1]

  • Drying Gas Flow and Temperature Optimization: Sequentially optimize the drying gas flow rate and then the temperature, in each case monitoring for the highest and most stable signal for this compound.[1]

  • Final Evaluation: Confirm the optimal parameters by performing a final infusion with the determined settings.

Protocol 2: Assessment of Differential Matrix Effects

This protocol uses post-column infusion to identify regions of ion suppression and to assess if a chromatographic shift between the analyte and this compound is impacting quantification.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • A solution of this compound and its non-deuterated analog.

  • Processed blank matrix extract (e.g., protein-precipitated plasma from a control sample).

Methodology:

  • System Setup: Connect the syringe pump to the LC flow path after the analytical column but before the ESI source using a T-junction.[2]

  • Infusion: Begin a continuous, low-flow (e.g., 5-10 µL/min) infusion of the solution containing both this compound and its analog. This will create a stable baseline signal for both compounds.[2]

  • Injection: While the infusion is running, inject the processed blank matrix extract onto the LC column and run your standard chromatographic method.[2]

  • Data Analysis: Monitor the signal for both infused compounds. Dips in the baseline indicate regions of ion suppression caused by eluting matrix components. Overlay the chromatogram from a standard injection of the analyte and internal standard to see if they elute in regions of differing ion suppression.[2]

Data Presentation

Table 1: Typical Starting ESI-MS/MS Parameters for this compound Analysis

Parameter Positive Ion Mode Range Negative Ion Mode Range Notes
Capillary/Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1]
Nebulizer Gas Pressure (psi) 20 - 6020 - 60Optimize for fine droplet formation.
Drying Gas Flow (L/min) 8 - 128 - 12Adjust to ensure efficient desolvation.
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for desolvation without causing thermal degradation of the analyte.[1]
Collision Energy (V) Analyte DependentAnalyte DependentOptimize to achieve appropriate fragmentation for MRM transitions.

Note: These are general ranges and optimal values will be instrument and method-specific.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Parameter Optimization (One-Factor-at-a-Time) cluster_verification Verification prep_solution Prepare Analyte Solution infuse Infuse into MS prep_solution->infuse opt_voltage Optimize Spray Voltage infuse->opt_voltage Start with defaults opt_nebulizer Optimize Nebulizer Gas opt_voltage->opt_nebulizer opt_drying_gas Optimize Drying Gas Flow & Temp opt_nebulizer->opt_drying_gas verify Verify Final Parameters opt_drying_gas->verify proceed Proceed with Analysis verify->proceed

Caption: Workflow for systematic optimization of ESI parameters.

Troubleshooting_Tree start Inconsistent Results with d4-IS q1 Are Analyte and IS Co-eluting? start->q1 action_no Adjust Chromatography (Gradient, Mobile Phase) q1->action_no No q2 Differential Matrix Effects? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved action_no->end_node action_matrix Improve Sample Cleanup Perform Post-Column Infusion q2->action_matrix Yes q3 IS Purity or Stability Issue? q2->q3 No a2_yes Yes a2_no No action_matrix->end_node action_purity Verify IS Purity Check for Back-Exchange q3->action_purity Yes action_purity->end_node

References

Solubility of N-Despropyl Macitentan-d4 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility of N-Despropyl Macitentan-d4 in various organic solvents. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

Q2: What is the expected solubility of this compound in alcohols like ethanol (B145695) and methanol (B129727)?

A2: this compound is expected to have limited or slight solubility in alcohols such as methanol and ethanol. The parent compound, Macitentan (B1675890), is described as being only slightly soluble in these solvents[3][4]. For Macitentan Form I, the mole fraction solubility in pure methanol and ethanol at 313.15 K (40°C) is significantly lower than in DMF[5][6].

Q3: Are there any known issues when dissolving this compound?

A3: As with many compounds, achieving complete dissolution can be challenging. If you encounter issues, consider the following:

  • Sonication: Use of an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious of potential degradation at higher temperatures.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as water content can negatively impact the solubility of hydrophobic compounds.

  • Fresh Solvent: Use fresh solvent from a recently opened bottle to avoid issues with absorbed atmospheric moisture.

Q4: Does the deuterium (B1214612) labeling in this compound significantly affect its solubility compared to the non-deuterated form?

A4: Generally, the difference in solubility between a deuterated compound and its non-deuterated counterpart is considered to be negligible[7]. However, minor differences can sometimes be observed due to subtle changes in intermolecular interactions. For practical laboratory purposes, the solubility of N-Despropyl Macitentan can be used as a very close approximation for the deuterated version.

Solubility Data Summary

The following table summarizes the available solubility data for Macitentan and N-Despropyl Macitentan, which can be used as a reference for this compound.

CompoundSolventTemperatureSolubility
N-Despropyl-macitentan DMSONot Specified≥ 46 mg/mL[]
Macitentan DMSONot Specified~ 33 mg/mL[2]
Macitentan DMFNot Specified~ 33 mg/mL[2]
Macitentan EthanolNot SpecifiedSlightly Soluble (~2 mg/mL)[3][4]
Macitentan MethanolNot SpecifiedSlightly Soluble[3]
Macitentan Form I DMF313.15 K (40°C)1.393 x 10⁻¹ (mole fraction)[6]
Macitentan Form I Methanol313.15 K (40°C)6.094 x 10⁻⁴ (mole fraction)[6]
Macitentan Form I Ethanol313.15 K (40°C)4.998 x 10⁻⁴ (mole fraction)[6]

Experimental Protocol: Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in an organic solvent.

Objective: To determine the approximate solubility of this compound in a chosen organic solvent by visual inspection.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO, DMF, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Glass vials with screw caps

  • Pipettes

Procedure:

  • Preparation:

    • Weigh a precise amount of this compound (e.g., 5 mg) into a clean, dry glass vial.

  • Solvent Addition:

    • Add a small, measured volume of the chosen solvent to the vial (e.g., 100 µL).

  • Dissolution Attempts:

    • Vortex the vial for 1-2 minutes at room temperature.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

    • If solubility is still not achieved, gently warm the vial to 37°C for a short period.

  • Incremental Solvent Addition:

    • If the compound remains insoluble, add another measured volume of solvent to decrease the concentration.

    • Repeat the dissolution steps (vortexing, sonicating, and gentle warming).

  • Determining Solubility:

    • Continue adding solvent incrementally until the solid is completely dissolved.

    • The solubility can be estimated as the final concentration at which the compound is fully dissolved.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_outcome Outcome start Start weigh Weigh N-Despropyl Macitentan-d4 start->weigh add_solvent Add Initial Volume of Solvent weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex check_sol Visually Inspect for Dissolution vortex->check_sol add_more_solvent Add More Solvent & Repeat Dissolution vortex->add_more_solvent If still insoluble after warming sonicate Sonicate for 5-10 min check_sol->sonicate No soluble Completely Dissolved (Record Concentration) check_sol->soluble Yes warm Gently Warm to 37°C sonicate->warm warm->vortex add_more_solvent->vortex end End soluble->end

Caption: Workflow for determining the solubility of this compound.

References

Preventing non-specific binding of N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of N-Despropyl Macitentan-d4 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of N-Despropyl Macitentan, which is an active metabolite of Macitentan.[][] Macitentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[][][3] Due to the presence of deuterium (B1214612) atoms, this compound serves as an ideal internal standard for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4][5] This allows for precise tracking and quantification of the non-deuterated metabolite in biological samples.[4]

Q2: What is non-specific binding (NSB) and why is it a concern for this compound?

Non-specific binding refers to the attachment of a molecule, in this case, this compound, to unintended surfaces or molecules rather than its intended target or analytical column.[6][7] This can be caused by hydrophobic or ionic interactions.[7][8] For a small molecule like this compound, NSB can lead to significant issues such as loss of the analyte during sample preparation and storage, which results in inaccurate quantification. In immunoassays, NSB can cause high background signals, reducing assay sensitivity and leading to false-positive results.[7][9]

Q3: What are the common causes of non-specific binding for small molecules like this compound?

Several factors can contribute to the non-specific binding of small molecules:

  • Hydrophobic Interactions: The molecule may adhere to plastic surfaces of microplates, pipette tips, and storage vials.[7]

  • Ionic Interactions: Electrostatic forces can cause the molecule to bind to charged surfaces or proteins in the sample matrix.[8][10]

  • Inadequate Blocking: In immunoassays or other surface-based assays, failure to block all unoccupied sites on the assay surface can lead to NSB.[7][9]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence the charge of the molecule and the surfaces it interacts with, thereby affecting NSB.[8][10]

Q4: How can I prevent non-specific binding of this compound to labware (e.g., tubes, tips, plates)?

To minimize the loss of your deuterated standard due to adsorption to plastic surfaces, consider the following:

  • Use Low-Binding Labware: Utilize microcentrifuge tubes, pipette tips, and microplates that are specifically designed to reduce protein and small molecule binding.

  • Pre-treatment of Surfaces: Pre-rinsing pipette tips with the sample or a similar buffer can help to saturate non-specific binding sites.

  • Inclusion of Additives: Adding a small amount of a non-ionic detergent like Tween-20 or a carrier protein such as Bovine Serum Albumin (BSA) to your solutions can help to block non-specific binding sites on plasticware.[8] However, be cautious as these additives can interfere with downstream analysis, particularly LC-MS.

Q5: What strategies can be employed to reduce NSB in an immunoassay for a related analyte where this compound might be used as a spike-in control?

In the context of an immunoassay, the following strategies are effective:

  • Optimize the Blocking Step: Use an appropriate blocking agent to cover all unoccupied sites on the microplate wells. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[9][11] The concentration and incubation time of the blocking buffer should be optimized.[12]

  • Modify the Assay Buffer:

    • Add Detergents: Include non-ionic detergents such as Tween-20 or Triton X-100 in your wash and assay buffers to disrupt hydrophobic interactions.[8][11]

    • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can help to reduce non-specific electrostatic interactions.[8][10]

  • Include a Carrier Protein: Adding a carrier protein like BSA to your sample diluent can help to reduce NSB by providing alternative binding sites.[8]

Troubleshooting Guides

Issue 1: Low recovery of this compound during sample preparation for LC-MS analysis.
  • Possible Cause: Adsorption of the analyte to plastic surfaces (tubes, tips).

  • Troubleshooting Steps:

    • Switch to low-binding polypropylene (B1209903) tubes and pipette tips.

    • Pre-condition pipette tips by aspirating and dispensing the sample liquid a few times before transferring.

    • Consider the use of silanized glass vials for sample storage and injection.

    • If compatible with your LC-MS method, add a very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your sample solvent. Be aware that detergents can cause ion suppression in the mass spectrometer.

    • Evaluate the effect of adding a carrier protein like BSA to your sample, though this is less common for LC-MS due to potential interference.

Issue 2: High background signal in an immunoassay where this compound is used to monitor matrix effects.
  • Possible Cause: Non-specific binding of detection reagents or the analyte itself to the assay plate.

  • Troubleshooting Steps:

    • Optimize Blocking:

      • Increase the concentration of your blocking agent (e.g., 1% to 5% BSA).[12]

      • Increase the blocking incubation time (e.g., 1 hour at room temperature to overnight at 4°C).[12]

      • Test different blocking agents (e.g., non-fat dry milk, casein).[9]

    • Optimize Washing:

      • Increase the number of wash steps.

      • Increase the volume of wash buffer.

      • Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[9]

    • Modify Assay Buffer:

      • Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.[12]

      • Increase the salt concentration of the assay buffer (e.g., from 150 mM to 300-500 mM NaCl).[12]

Data Presentation

Table 1: Common Reagents for Reducing Non-Specific Binding

Reagent ClassExampleTypical Working ConcentrationPrimary Mechanism of ActionCommon Applications
Protein Blockers Bovine Serum Albumin (BSA)1 - 5% (w/v)Coats surfaces to prevent adhesion of other molecules.Immunoassays, Western Blotting
Non-fat Dry Milk5% (w/v)Cost-effective protein blocker.Western Blotting, Immunoassays
Normal Serum5 - 10% (v/v)Blocks non-specific binding of antibodies.Immunohistochemistry, Immunoassays
Detergents Tween-200.05 - 0.1% (v/v)Disrupts hydrophobic interactions.Immunoassays, Western Blotting (in wash buffers)
Triton X-1000.1 - 0.5% (v/v)Disrupts hydrophobic interactions.Cell lysis, solubilization
Salts Sodium Chloride (NaCl)150 - 500 mMReduces non-specific electrostatic interactions.Immunoassays, Protein Purification

Experimental Protocols

Protocol 1: Optimization of Blocking Conditions for an Immunoassay

This protocol outlines a method to determine the optimal blocking agent and concentration to minimize NSB.

  • Prepare a series of blocking buffers:

    • 1%, 3%, and 5% BSA in Phosphate-Buffered Saline (PBS).[12]

    • 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST).

  • Coat microplate wells: If applicable to your assay, coat the wells with your capture antibody or antigen. Otherwise, use uncoated wells to assess binding to the plastic itself.

  • Wash the wells: Wash the wells three times with wash buffer (e.g., PBST).

  • Block the wells: Add 200 µL of the different blocking buffers to separate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Wash the wells: Repeat the wash step as in step 3.

  • Add this compound: Prepare a high concentration of this compound in your standard assay buffer and add it to the wells. Include a blank control with only assay buffer.

  • Incubate: Incubate for your standard assay time.

  • Wash and Detect: Wash the wells thoroughly and proceed with your detection steps.

  • Analyze: Compare the background signal in the wells with different blocking agents. The condition with the lowest signal is the most effective at preventing NSB.

Protocol 2: Optimization of Assay Buffer Conditions

This protocol helps to identify the optimal detergent and salt concentration in your assay buffer.

  • Prepare a set of assay buffers:

    • Buffer A (Control): Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.05% Tween-20.

    • Buffer C: Standard assay buffer + 0.1% Tween-20.

    • Buffer D: Standard assay buffer + 300 mM NaCl.

    • Buffer E: Standard assay buffer + 500 mM NaCl.

  • Block the plate: Use the optimized blocking protocol determined from Protocol 1.

  • Run the assay: Perform your assay using each of the prepared buffers. Include blank wells (no analyte) for each buffer condition.

  • Measure the signal: After the final detection step, measure the signal in all wells.

  • Analyze: Compare the background signal in the blank wells for each buffer condition. The buffer that provides the lowest background without significantly compromising the specific signal is optimal.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_issue_id Issue Identification cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_end Resolution start High Non-Specific Binding Detected issue_id Identify Potential Causes: - Surface Adsorption - Inadequate Blocking - Suboptimal Buffer start->issue_id surface Optimize Surfaces: - Use Low-Binding Plastics - Pre-treat Surfaces issue_id->surface If surface adsorption is suspected blocking Optimize Blocking Step: - Increase Concentration/Time - Test Different Blockers issue_id->blocking If blocking is inadequate buffer Optimize Assay Buffer: - Add Detergents (e.g., Tween-20) - Adjust Ionic Strength (NaCl) issue_id->buffer If buffer is suboptimal validate Validate with Controls: - Blank (No Analyte) - Negative Control surface->validate blocking->validate buffer->validate resolved NSB Minimized validate->resolved Successful not_resolved Re-evaluate Causes validate->not_resolved Unsuccessful not_resolved->issue_id

Caption: A troubleshooting workflow for addressing non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_plate Coat & Wash Plate block Block Plate prep_plate->block prep_buffers Prepare Optimized Buffers (Blocking & Assay) prep_buffers->block add_sample Add Sample containing This compound block->add_sample add_reagents Add Detection Reagents add_sample->add_reagents wash Wash Plate add_reagents->wash detect Read Signal wash->detect analyze Analyze Data detect->analyze

Caption: A generalized experimental workflow for an assay.

References

Technical Support Center: Enhancing N-Despropyl Macitentan-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of N-Despropyl Macitentan-d4. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity of this compound?

Low signal intensity can stem from several factors throughout the analytical workflow. These include suboptimal instrument settings, issues with sample preparation, chromatographic problems, and inherent molecular characteristics. Key areas to investigate are inefficient ionization in the mass spectrometer source, ion suppression from matrix components, poor chromatographic peak shape, and incorrect concentration of the internal standard.[1]

Q2: How does the choice of ionization mode affect the signal intensity of this compound?

The choice between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can significantly impact signal intensity. For Macitentan (B1675890) and its metabolites, positive ionization mode has been shown to yield prominent peaks.[2] While ESI is a common choice, APCI has also been successfully used and may provide better results depending on the specific laboratory setup and sample matrix.[3] It is crucial to optimize the ionization source parameters for your specific instrument and conditions.

Q3: Can isotopic interference from the analyte affect the this compound signal?

Yes, isotopic interference, also known as "cross-talk," can be a concern, especially with deuterated standards.[4] This occurs when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard.[5] For a d4-labeled standard, this effect is generally less pronounced than for d1 or d2, but it's still a possibility that should be evaluated, particularly at high analyte concentrations.

Q4: What is the "chromatographic isotope effect" and can it impact my results?

The chromatographic isotope effect refers to the slight difference in retention time that can be observed between a deuterated internal standard and its non-deuterated analyte counterpart. This can lead to the analyte and internal standard eluting into regions with different levels of ion suppression, potentially affecting the accuracy of quantification. Optimizing chromatographic conditions to ensure co-elution is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered when analyzing this compound.

Problem 1: Low or No Signal Intensity

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometer Settings: The parameters of the ion source, such as capillary voltage, source temperature, and gas flows, are critical for efficient ionization. A systematic optimization of these parameters is recommended.

  • Inefficient Sample Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound, leading to low recovery.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the internal standard.

  • Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to poor signal-to-noise or detector saturation.

Problem 2: Poor Peak Shape and Chromatography

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly affect peak shape. For Macitentan and related compounds, mobile phases containing 0.1% formic acid or 0.2% acetic acid with acetonitrile (B52724) have been used successfully.[3][6]

  • Column Issues: A contaminated or degraded analytical column can lead to peak tailing or broadening.

  • Suboptimal Gradient or Flow Rate: The gradient elution profile and flow rate should be optimized to ensure proper separation and peak shape.

Problem 3: Inaccurate or Irreproducible Quantification

Possible Causes and Solutions:

  • Differential Matrix Effects: Even with a deuterated internal standard, the analyte and internal standard may experience different degrees of ion suppression if they do not co-elute perfectly.

  • Isotopic Cross-Contamination: As mentioned in the FAQs, interference from the unlabeled analyte can lead to inaccuracies. This can be assessed by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition.[7]

  • Internal Standard Instability: The stability of this compound in the storage solvent and prepared samples should be verified. Studies on Macitentan have shown good stability under various storage conditions.[2]

Quantitative Data Summary

The following tables summarize typical parameters and results from validated LC-MS/MS methods for the analysis of Macitentan, which can serve as a starting point for optimizing the analysis of this compound.

Table 1: Typical LC-MS/MS Parameters for Macitentan Analysis

ParameterSetting 1Setting 2
Column Accucore AQ 100 x 2.1 mm, 2.6 µm[6]Inertsil ODS-SP (100x2.1mm, 3.5μm)[8]
Mobile Phase A 0.1% Formic acid in water[6]0.2% Formic acid in water[8]
Mobile Phase B Acetonitrile[6]Acetonitrile[8]
Elution Mode Isocratic (20:80, A:B)[6]Isocratic[8]
Flow Rate 350 µL/min[6]0.3 mL/min[8]
Injection Volume 5 µL[6]Not Specified
Ionization Mode ESI Positive[6]ESI Positive[8]
MRM Transition 589.1 → 203.3 (for Macitentan)[9]547.1 → 201.0 (for Macitentan)[8]

Table 2: Method Validation Data for Macitentan Quantification

ParameterResult 1Result 2
Linearity Range 0.997 to 1020.793 ng/mL[6]1-500 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.997 ng/mL[6]1 ng/mL[8]
Mean Extraction Recovery 101.12%[6]Not Specified
Intra-day Precision (%CV) < 15%[2]Within acceptable range[8]
Inter-day Precision (%CV) < 15%[2]Within acceptable range[8]
Intra-day Accuracy (%Bias) ±15%[2]Within acceptable range[8]
Inter-day Accuracy (%Bias) ±15%[2]Within acceptable range[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting Macitentan and its metabolites from plasma.

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the working solution of this compound.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation, which may improve signal intensity by reducing matrix effects.[2]

  • To a 300 µL aliquot of plasma sample, add 50 µL of the this compound internal standard solution.

  • Add 100 µL of 2% v/v orthophosphoric acid.[2]

  • Add a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).

  • Vortex the mixture vigorously for several minutes to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

cluster_workflow Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed check_ms Verify MS Parameters (Source, Gas, Voltages) start->check_ms check_sample_prep Evaluate Sample Preparation (Recovery, Matrix Effects) start->check_sample_prep check_lc Assess Chromatography (Peak Shape, Co-elution) start->check_lc optimize Systematic Optimization check_ms->optimize check_sample_prep->optimize check_lc->optimize end_good Signal Intensity Improved optimize->end_good Successful end_bad Further Investigation Needed optimize->end_bad Unsuccessful cluster_pathway Key Experimental Stages Affecting Signal Intensity sample_prep Sample Preparation (Protein Precipitation / LLE) lc_separation LC Separation (Column, Mobile Phase) sample_prep->lc_separation Analyte Recovery Matrix Cleanliness ionization Ionization (ESI / APCI) lc_separation->ionization Peak Shape Co-elution detection Mass Detection (MRM) ionization->detection Ionization Efficiency Ion Suppression

References

Interpreting the fragmentation pattern of N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Despropyl Macitentan-d4 in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated stable isotope-labeled internal standard for N-Despropyl Macitentan (B1675890) (also known as ACT-132577), the active metabolite of Macitentan. Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used to accurately quantify the concentration of N-Despropyl Macitentan in biological samples. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and chromatographic properties.

Q2: What are the molecular weights of N-Despropyl Macitentan and this compound?

A2: The molecular weights are as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-Despropyl MacitentanC₁₆H₁₄Br₂N₆O₄S546.19[1][2][]
This compoundC₁₆H₁₀D₄Br₂N₆O₄S550.22[1][]

Q3: Where are the deuterium labels located in this compound?

A3: The four deuterium atoms are located on the ethoxy bridge of the molecule.[] The IUPAC name is 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine.[]

Interpreting the Fragmentation Pattern

A common and stable fragment ion for Macitentan is observed at m/z 203.3.[5][6][7][8][9] This fragment likely corresponds to the bromopyrimidinyl portion of the molecule. Based on this, a proposed fragmentation for N-Despropyl Macitentan and its deuterated analog is presented below.

Proposed Fragmentation and Key Ions

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Proposed Structure of Fragment Ion 1Proposed Structure of Fragment Ion 2
N-Despropyl Macitentan547.2362.1203.1[C₁₀H₈BrN₅O₂S+H]⁺[C₆H₄BrN₂O+H]⁺
This compound551.2362.1207.1[C₁₀H₈BrN₅O₂S+H]⁺[C₆H₂D₂BrN₂O+H]⁺

Note: The m/z values are monoisotopic masses and may vary slightly depending on the instrument and calibration.

Troubleshooting Guide

Issue 1: Weak or No Signal for this compound

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings Verify that the precursor and product ion m/z values in your MRM (Multiple Reaction Monitoring) settings match the expected values for this compound (e.g., Precursor: 551.2, Product: 207.1 or 362.1). Optimize cone voltage and collision energy.
Poor Ionization Ensure the mobile phase composition is suitable for positive mode electrospray ionization (ESI). The addition of a small amount of formic acid or acetic acid can improve protonation.[5][6]
Degradation of the Standard N-Despropyl Macitentan can be susceptible to degradation under certain conditions.[] Ensure proper storage of the standard solution (cool and dark). Prepare fresh working solutions.
Matrix Effects Biological matrices can cause ion suppression. Evaluate matrix effects by comparing the signal of the standard in a clean solvent versus a post-extraction spiked matrix sample. If suppression is significant, improve sample clean-up or adjust chromatography.

Issue 2: Inaccurate Quantification and High Variability

Possible Cause Troubleshooting Steps
Isotopic Contribution The unlabeled analyte may have a small isotopic peak at M+4 that could interfere with the d4-labeled standard, although this is generally minimal. More commonly, the deuterated standard may contain a small amount of unlabeled analyte. Check the certificate of analysis for isotopic purity.
Chromatographic Separation While deuterated standards generally co-elute with the analyte, slight shifts in retention time can occur. Ensure the peak integration window is appropriate for both the analyte and the internal standard.
Differential Matrix Effects Although designed to compensate for matrix effects, in some cases, the analyte and the deuterated standard can experience slightly different degrees of ion suppression or enhancement.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a general protocol and may need optimization for your specific matrix.

  • To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

The following are typical starting parameters and should be optimized for your system.

ParameterRecommended Setting
UPLC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
N-Despropyl Macitentan547.2 → 362.1 (Quantifier), 547.2 → 203.1 (Qualifier)
This compound551.2 → 362.1 (Quantifier), 551.2 → 207.1 (Qualifier)

Visualizations

Fragmentation_Pathway Proposed Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 551.2 Fragment1 Fragment 1 [C₁₀H₈BrN₅O₂S+H]⁺ m/z = 362.1 (No Deuterium) Precursor->Fragment1 Loss of deuterated ethoxy-bromopyrimidine Fragment2 Fragment 2 [C₆H₂D₂BrN₂O+H]⁺ m/z = 207.1 (Contains Deuterium) Precursor->Fragment2 Cleavage of ethoxy bridge

Caption: Proposed fragmentation pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Deuterated Standards Start Start: Inaccurate Quantification CheckPurity Check Isotopic Purity of Standard (Certificate of Analysis) Start->CheckPurity CheckChromatography Review Chromatography: Co-elution & Peak Shape CheckPurity->CheckChromatography Purity OK ContactSupplier Contact Standard Supplier CheckPurity->ContactSupplier Purity Issue CheckMatrix Evaluate Matrix Effects (Post-extraction spike) CheckChromatography->CheckMatrix Chromatography OK AdjustIntegration Adjust Integration Parameters CheckChromatography->AdjustIntegration Integration Issue OptimizeCleanup Optimize Sample Cleanup CheckMatrix->OptimizeCleanup Significant Effect End End: Accurate Quantification CheckMatrix->End No Significant Effect OptimizeCleanup->CheckMatrix AdjustIntegration->CheckChromatography

Caption: Logical workflow for troubleshooting common MS analysis issues.

References

Technical Support Center: Chromatographic Resolution of Macitentan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Macitentan (B1675890) from its primary metabolites, ACT-132577 and ACT-373898.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Macitentan that I need to resolve?

A1: The two main circulating metabolites of Macitentan are:

  • ACT-132577 : A pharmacologically active metabolite formed through oxidative depropylation.[1][2]

  • ACT-373898 : A pharmacologically inactive carboxylic acid metabolite formed by the oxidative cleavage of the bromopyrimidine group.[1][2][3]

Q2: What are the common analytical techniques for separating Macitentan and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques.[1][4][5] These are typically coupled with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[1][4][6]

Q3: What type of chromatographic column is recommended?

A3: C8 and C18 columns are widely used and have demonstrated successful separation of Macitentan and its metabolites.[4][5][6] The choice between C8 and C18 will depend on the specific method requirements and the hydrophobicity of the analytes.

Q4: How should I prepare plasma samples for analysis?

A4: Protein precipitation is a common and effective method for preparing plasma samples.[1] This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation and filtration of the supernatant before injection into the HPLC/UPLC system.[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Macitentan and its Metabolites

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
Incorrect pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of the analytes, thereby influencing their retention. Experiment with adjusting the pH using additives like formic acid or acetic acid to optimize selectivity.[4][6]
Suboptimal Column Chemistry If using a C18 column, consider trying a C8 column, or vice versa, as the difference in hydrophobicity might provide better separation.
Gradient Elution Not Optimized If using a gradient method, adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
Issue 2: Peak Tailing for Macitentan or Metabolite Peaks

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Column Packing This can occur due to interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using an end-capped column can mitigate this.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is recommended to prolong the life of the analytical column.[7]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves for proper function. Manually preparing the mobile phase can help diagnose issues with the mixing device.[7]
Temperature Variations Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[8]
Pump Malfunction Air bubbles in the pump or leaking pump seals can cause inconsistent flow rates, leading to variable retention times.[8][9] Purge the pump to remove air bubbles and check for leaks.

Experimental Protocols

Representative UPLC-MS/MS Method for Macitentan and Metabolites in Plasma

This protocol is a composite based on several published methods.[1][4][6][10]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add an internal standard solution.

  • Add 600 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

2. Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm[4][6]
Mobile Phase A Water with 0.2% Acetic Acid[4][6]
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[4][6]
Column Temperature 35 °C[4]
Injection Volume 10 µL[4]

3. Mass Spectrometric Detection

ParameterValue
Ionization Mode Positive Ion Mode (for Macitentan and ACT-132577)[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Macitentan: m/z 589.1 → 203.3; ACT-132577: m/z 547.1 → 201.0[4][10]

Data Presentation

Table 1: Example Retention Times for Macitentan and its Metabolites

CompoundTypical Retention Time (minutes)
Macitentan1.97[4][6]
ACT-132577Varies depending on method
Internal Standard (Bosentan)1.72[4][6]

Note: Retention times are highly method-dependent and should be determined experimentally.

Table 2: Linearity and Quantification Limits for a UPLC-MS/MS Method

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Macitentan1 - 500[6]1[6]
ACT-1325771 - 500[10]1[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation (C18 Column) detect MS/MS Detection quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of Macitentan and its metabolites in plasma.

troubleshooting_logic start Poor Resolution? mobile_phase Adjust Mobile Phase Ratio/pH start->mobile_phase Yes end Resolution Improved start->end No column Change Column Chemistry (e.g., C18 to C8) mobile_phase->column Still Poor? gradient Optimize Gradient Slope column->gradient Still Poor? gradient->end

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Macitentan Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents in biological matrices is a critical cornerstone of pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of validated bioanalytical methods for Macitentan (B1675890), an endothelin receptor antagonist, with a focus on the use of a deuterated internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, such as Macitentan-D4, is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced precision and accuracy.

This guide presents a side-by-side comparison of different methodologies, summarizing their performance from published data. Detailed experimental protocols are provided to facilitate method evaluation and implementation.

Comparison of Validated Bioanalytical Methods

The following table summarizes the key parameters and performance characteristics of various validated LC-MS/MS methods for the quantification of Macitentan in human plasma. This includes a method utilizing a deuterated internal standard and others that employ non-deuterated internal standards, for a comprehensive comparison.

ParameterMethod 1 (with Deuterated IS)Method 2 (with Non-Deuterated IS)Method 3 (with Non-Deuterated IS)
Internal Standard Macitentan-D4[1][2]Losartan[3]Donepezil[4]
Sample Preparation Liquid-Liquid Extraction[1][2]Protein Precipitation[3]Protein Precipitation[4]
Linearity Range 1.00 - 500 ng/mL[1][2]0.997 - 1020.793 ng/mL[3]1 - 500 ng/mL[4]
Correlation Coefficient (r²) > 0.99[1][2]> 0.98[3]Not explicitly stated, but linearity was achieved[4]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1]0.997 ng/mL[3]1 ng/mL[4]
Intra-day Precision (%CV) < 15%[1][2]≤ 17.2% at LLOQ, < 10.5% at other QCs[5]Within acceptable ranges[4]
Inter-day Precision (%CV) < 15%[1][2]≤ 16.2% at LLOQ, < 14.3% at other QCs[5]Within acceptable ranges[4]
Intra-day Accuracy (%) Within ±15% (±20% at LLOQ)[1][2]-6% to 13.6%[5]Within acceptable ranges[4]
Inter-day Accuracy (%) Within ±15% (±20% at LLOQ)[1][2]1.5% to 4.3%[5]Within acceptable ranges[4]
Recovery (%) 68.04 - 72.09%[1]96.29 - 101.12%[3]Not explicitly stated[4]
Matrix Effect Stated as minimized[1]Stated as acceptable[3]No significant matrix effect observed[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: LC-MS/MS with Deuterated Internal Standard (Macitentan-D4)

This method utilizes liquid-liquid extraction for sample cleanup, which can provide cleaner extracts compared to protein precipitation.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a polypropylene (B1209903) tube, add 100 µL of human plasma.

    • Spike with the internal standard, Macitentan-D4.

    • Vortex for 30 seconds.

    • Add 2 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column[1][2]

    • Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (B52724) (20:80 v/v)[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

    • MRM Transitions: Specific precursor-to-product ion transitions for Macitentan and Macitentan-D4 would be monitored.

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Losartan)

This method employs a simpler protein precipitation technique for sample preparation.

  • Sample Preparation (Protein Precipitation):

    • To a polypropylene tube, add a specific volume of human plasma.

    • Add the internal standard, Losartan.

    • Add a protein precipitating agent, such as a mixture of acetonitrile and ethanol (B145695) (1:1)[5].

    • Vortex vigorously to precipitate the plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Inject the supernatant directly or after evaporation and reconstitution into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Accucore AQ C18 (100 x 2.1 mm, 2.6 µm)[3]

    • Mobile Phase: 0.1% Formic acid in water:Acetonitrile (20:80 v/v)[3]

    • Flow Rate: 350 µL/min[3]

    • Injection Volume: 5 µL[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive mode.

    • Detection Mode: MRM.

    • MRM Transitions: Specific precursor-to-product ion transitions for Macitentan and Losartan would be monitored.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and compare the performance of the methods, the following diagrams are provided.

G Bioanalytical Workflow for Macitentan Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., Macitentan-D4) Plasma->Spike Extraction Extraction (LLE or Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation on C18 column) Evaporation->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Macitentan in plasma.

Caption: A comparison of key performance attributes for different Macitentan bioanalytical methods.

References

A Head-to-Head Comparison: N-Despropyl Macitentan-d4 and Macitentan-d4 as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of macitentan (B1675890), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two potential deuterated internal standards: N-Despropyl Macitentan-d4 and Macitentan-d4, supported by experimental data and established principles of bioanalytical method development.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] Their near-identical chemical and physical properties to the analyte of interest ensure they effectively compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][3]

Performance Data and Key Characteristics

Table 1: Performance Characteristics of Macitentan-d4 as an Internal Standard

Performance MetricResultSource
Mean Recovery 77.79%[4]
Intra-day Accuracy Within 15%[4]
Inter-day Accuracy Within 15%[4]
Linearity (r²) > 0.99[4]
Retention Time 2.80 min (co-elutes with macitentan)[4]

N-Despropyl Macitentan is a known impurity and metabolite of macitentan.[5] While a deuterated version (this compound) could theoretically be used as an internal standard, its performance would be subject to several considerations. An ideal internal standard should co-elute with the analyte to experience the same matrix effects and ionization suppression or enhancement.[6][7] As N-Despropyl Macitentan is structurally different from macitentan, it is unlikely to have the exact same retention time and mass spectrometric behavior.

In contrast, Macitentan-d4 is the isotopically labeled analog of the analyte itself.[8] This ensures that it co-elutes with macitentan and exhibits nearly identical behavior during extraction and ionization, making it a more robust choice for compensating for analytical variability.[4][7]

Experimental Protocols

A typical experimental workflow for the quantification of macitentan in a biological matrix, such as human plasma, using Macitentan-d4 as an internal standard involves protein precipitation for sample preparation followed by LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add the internal standard solution (Macitentan-d4).

  • Precipitate the plasma proteins by adding an organic solvent such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 column is commonly used for separation.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution with a modifier (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[4]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]

  • Ionization: Electrospray ionization (ESI) in positive mode is a suitable technique for ionizing macitentan and its internal standard.[4]

  • Detection: Quantification is performed using multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both macitentan and Macitentan-d4.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Macitentan-d4 (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Bioanalytical workflow for macitentan quantification.

internal_standard_concept cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte Macitentan analyte_ms Analyte Signal analyte->analyte_ms is Macitentan-d4 (IS) is_ms IS Signal is->is_ms ratio Signal Ratio (Analyte/IS) analyte_ms->ratio is_ms->ratio concentration Analyte Concentration ratio->concentration

Caption: Role of an internal standard in LC-MS analysis.

Macitentan is an endothelin receptor antagonist.[8][9] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to both endothelin receptor type A (ETA) and type B (ETB), thereby preventing vasoconstriction and cellular proliferation.

macitentan_moa cluster_receptors Endothelin Receptors cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation ETB->Vasoconstriction ETB->Proliferation Macitentan Macitentan Macitentan->ETA Macitentan->ETB

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision for Macitentan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of macitentan (B1675890), a potent endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The precision of an analytical method is a critical parameter in drug development and clinical monitoring, ensuring the reliability and reproducibility of results. This document summarizes inter-assay and intra-assay precision data from multiple studies, presents detailed experimental protocols, and offers a visual representation of a typical analytical workflow.

Precision in Macitentan Quantification: A Tabular Comparison

The following table summarizes the intra-assay and inter-assay precision for different macitentan quantification methods. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) at various quality control (QC) concentrations: low (LQC), medium (MQC), and high (HQC).

Analytical MethodMatrixLinearity Range (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Reference
UPLC-MS/MS Pharmaceutical Formulations0.5 - 500LQC (1 ng/mL): <6.67, MQC (200 ng/mL): <3.84, HQC (480 ng/mL): <3.01LQC (1 ng/mL): <5.03, MQC (200 ng/mL): <4.12, HQC (480 ng/mL): <3.45[1]
LC-MS/MS Human Plasma1.00 - 500< 15%< 15%[2][3]
LC-MS/MS Human Plasma0.997 - 1020.793All QCs: < 15%All QCs: < 15%[4]
UPLC-MS/MS Human Plasma1 - 500N/AN/A[3][5]
HPLC-MS/MS Human Plasma1 - 500Within acceptable rangesWithin acceptable ranges
HPTLC Bulk Drug & Tablet150 - 600 ng/band200 ng/band: 1.25, 250 ng/band: 1.11, 300 ng/band: 1.02N/A[6]
UV Spectrophotometry Human Plasma2 - 30 µg/mLLQC (4 µg/mL): 1.89, MQC (17.5 µg/mL): 1.15, HQC (27.5 µg/mL): 0.88LQC (4 µg/mL): 2.45, MQC (17.5 µg/mL): 1.78, HQC (27.5 µg/mL): 1.32

Experimental Protocols for Macitentan Quantification

The methodologies employed for macitentan quantification vary across different studies. Below is a summary of the experimental conditions for some of the prominent methods.

ParameterUPLC-MS/MS[1]LC-MS/MS[2][4]HPTLC[6]
Sample Preparation Dilution with acetonitrile (B52724).Liquid-liquid extraction or protein precipitation.Extraction with acetonitrile followed by sonication and filtration.
Chromatographic Column Reverse phase C18 (5 µm, 4.6 x 150 mm)Cosmosil 5C18-MS-II (4.6 x 150 mm) or Accucore AQ (100 x 2.1 mm, 2.6 µm)Silica gel TLC F254 plate
Mobile Phase Isocratic: Water with 0.2% acetic acid: acetonitrile (90:10, v/v)Isocratic: 0.5% Formic Acid in water: Acetonitrile (20:80, v/v) or 0.1% Formic acid: Acetonitrile (20:80, v/v)Toluene: acetone (B3395972) (7:3, v/v) with 0.02 mL of glacial acetic acid
Flow Rate 1 mL/min1.0 mL/min or 350 µL/minN/A
Internal Standard BosentanMacitentan D4 or LosartanN/A
Detection APCI in positive ion, multiple reaction monitoring (MRM) modeElectrospray ionization (ESI) in positive ion, MRM modeDensitometric measurement at 258 nm
Mass Transitions (m/z) Macitentan: 589.1→203.3, IS: 552.6→311.5N/AN/A

Visualizing the Macitentan Quantification Workflow

A generalized experimental workflow for the quantification of macitentan in biological matrices using LC-MS/MS is depicted below. This diagram outlines the key steps from sample collection to data analysis.

macitentan_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (IS) plasma_sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant reconstitution Drying and Reconstitution supernatant->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Quantification calibration_curve->quantification

Caption: General workflow for macitentan quantification by LC-MS/MS.

Conclusion

The quantification of macitentan can be achieved with high precision using various analytical techniques, with LC-MS/MS and UPLC-MS/MS methods being the most sensitive and widely reported for biological matrices.[1][2][4][5][7] These methods consistently demonstrate intra- and inter-assay precision with %RSD values well within the accepted bioanalytical method validation guidelines, which is typically less than 15%.[2][4] HPTLC and UV spectrophotometry offer alternative approaches, particularly for pharmaceutical dosage forms, with acceptable precision.[6] The choice of method will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. The detailed protocols provided in this guide serve as a valuable resource for researchers in the selection and implementation of a suitable analytical method for macitentan quantification.

References

A Comparative Guide to Establishing Linearity and LLOQ for Macitentan Plasma Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Macitentan (B1675890) in plasma, focusing on the critical validation parameters of linearity and the Lower Limit of Quantification (LLOQ). The information presented herein is intended to assist researchers in selecting and validating the most appropriate assay for their specific needs, from preclinical pharmacokinetic studies to clinical trial sample analysis.

Performance Comparison of Macitentan Plasma Assays

The selection of an appropriate analytical method for Macitentan quantification in plasma is critical for generating reliable pharmacokinetic and toxicokinetic data. While Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely reported and sensitive method, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed. The suitability of each method depends on the required sensitivity, selectivity, and the nature of the study.

ParameterLC-MS/MS & UPLC-MS/MSHPLC-UVELISA (Enzyme-Linked Immunosorbent Assay)
Linearity Range 1.0 - 500 ng/mL[1][2][3], 0.997 - 1020.793 ng/mL[4], 0.5 - 500 ng/mL[5][6]20 - 2000 ng/mL[7]Not commonly available for Macitentan. Generally offers a narrower dynamic range compared to chromatographic methods.
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2][3], 0.997 ng/mL[4], 0.5 ng/mL[5][6], 10 ng/mL[8]20 ng/mL[7]Method dependent, but generally less sensitive than LC-MS/MS for small molecules.
Selectivity & Specificity High. Can distinguish Macitentan from its metabolites and other co-administered drugs.[9]Moderate. Potential for interference from compounds with similar retention times and UV absorbance.High, but can be susceptible to cross-reactivity with structurally similar compounds.[9]
Precision & Accuracy High. Typically meets FDA/EMA guidelines of ±15% (±20% at LLOQ).[1]Good. Can meet regulatory requirements, but may have higher variability at lower concentrations compared to LC-MS/MS.Good, but can be affected by matrix effects and antibody lot-to-lot variability.
Throughput High. Rapid analysis times, often under 5 minutes per sample.[4]Moderate. Longer run times compared to UPLC-MS/MS.[10]High. Well-suited for screening large numbers of samples in parallel.
Cost High initial instrument cost, moderate per-sample cost.Lower initial instrument cost, low per-sample cost.Low instrument cost, but reagent costs can be high, especially for custom assays.

Experimental Protocol: Establishing Linearity and LLOQ for Macitentan in Plasma by LC-MS/MS

This protocol outlines the key steps for validating the linearity and determining the LLOQ of an LC-MS/MS method for Macitentan in plasma, in accordance with FDA guidelines.[1][4]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Macitentan in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent.

  • Prepare a separate stock solution of an appropriate internal standard (IS), such as a stable isotope-labeled Macitentan (e.g., Macitentan-d4).[1]

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank, drug-free plasma with the working standard solutions to create a set of calibration standards covering the expected concentration range. A typical calibration curve consists of a blank (plasma without analyte or IS), a zero sample (plasma with IS only), and 6-8 non-zero concentration levels.[1]

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • LLOQ: The lowest standard on the calibration curve.

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: In the mid-range of the calibration curve.

    • High QC: Near the upper limit of the calibration curve.

3. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma sample (calibration standard or QC), add the internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.[11]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable LC column (e.g., a C18 reversed-phase column).

  • Use a mobile phase gradient to separate Macitentan and the IS from endogenous plasma components.

  • Detect and quantify Macitentan and the IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Macitentan and the IS should be optimized for maximum sensitivity and specificity.

5. Data Analysis and Acceptance Criteria:

  • Linearity:

    • Construct a calibration curve by plotting the peak area ratio (Macitentan/IS) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

    • The correlation coefficient (r²) should be ≥ 0.99.[1]

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).[1]

  • LLOQ Determination:

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • The precision (%CV) of replicate LLOQ samples should not exceed 20%.[2]

    • The accuracy (% bias) of replicate LLOQ samples should be within ±20% of the nominal concentration.[2]

Workflow for Establishing Linearity and LLOQ

Caption: Workflow for Linearity and LLOQ Establishment.

References

Assessing the Isotopic Purity of N-Despropyl Macitentan-d4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of labeled compounds is paramount for the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of N-Despropyl Macitentan-d4, a deuterated analog of a key active metabolite of the endothelin receptor antagonist, Macitentan.[] This document outlines supporting experimental data from analogous compounds and details the protocols for the principal analytical techniques.

This compound is utilized as an internal standard in pharmacokinetic studies and other quantitative analyses. Its isotopic purity directly impacts the precision of these measurements. The primary methods for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for isotopic purity assessment depends on the specific requirements of the study, including the desired level of detail, sensitivity, and sample throughput. Both HRMS and NMR offer distinct advantages and limitations.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Determines isotopic distribution and abundance by measuring mass-to-charge ratios of isotopologues.[3][4]Confirms the position of isotopic labels and provides insights into relative isotopic purity.[2]
Sensitivity High sensitivity, often requiring only nanogram levels of sample.[4]Lower sensitivity compared to HRMS, typically requiring microgram to milligram quantities.
Quantitative Accuracy Provides accurate determination of isotopic enrichment by analyzing the relative abundance of isotopolog ions.[4]Quantitative NMR (qNMR), particularly combining ¹H and ²H NMR, can yield highly accurate isotopic abundance data.[5]
Structural Information Can provide some information on the location of deuterium (B1214612) labels through fragmentation analysis (MS/MS).[4]Provides definitive information on the specific atomic positions of deuterium incorporation.[2]
Throughput Generally offers higher throughput, especially with direct infusion methods.Can be more time-consuming due to longer acquisition times, particularly for ²H NMR.
Potential Issues Susceptible to ion suppression effects and potential for back-exchange of labile deuterons in the ion source.Signal overlap in complex molecules can sometimes complicate spectral interpretation.[6]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

This method involves the direct infusion or liquid chromatography-coupled analysis of the sample, followed by high-resolution mass analysis to resolve the isotopic cluster of the molecular ion.

Protocol:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of at least 70,000 FWHM.[3][4]

  • Analysis: Infuse the sample directly into the electrospray ionization (ESI) source. Acquire full scan mass spectra over a relevant m/z range that includes the isotopic cluster of this compound.

  • Data Analysis:

    • Identify the monoisotopic peak (M+0) and the subsequent peaks corresponding to the deuterated species (M+1, M+2, M+3, M+4).

    • Calculate the isotopic enrichment by determining the relative abundance of the M+4 peak in relation to the sum of all peaks in the isotopic cluster.

    • Correct for the natural abundance of ¹³C and other isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is employed to confirm the site of deuteration and to quantify the isotopic purity. A combination of ¹H and ²H NMR is often most effective.[5]

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with the regions of interest.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the positions where deuterium is expected and compare them to the integration of a proton signal in a non-deuterated region of the molecule. The reduction in the integral value indicates the degree of deuteration.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the label. The integral of this signal can be used for quantification.

  • Data Analysis: The isotopic purity is calculated based on the relative integrals of the signals in the ¹H and/or ²H NMR spectra.

Visualizing Workflows and Pathways

To further clarify the processes involved in isotopic purity assessment and the context of Macitentan's application, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start This compound dissolve Dissolution in Solvent start->dissolve hrms HRMS Analysis dissolve->hrms nmr NMR Analysis dissolve->nmr hrms_data Isotopic Distribution hrms->hrms_data nmr_data Positional Confirmation nmr->nmr_data purity Isotopic Purity Calculation hrms_data->purity nmr_data->purity

Experimental workflow for isotopic purity assessment.

decision_tree start Need Isotopic Purity Data? q1 Is Positional Confirmation Critical? start->q1 q2 Is High Throughput Required? q1->q2 No nmr Use NMR q1->nmr Yes hrms Use HRMS q2->hrms Yes combined Use Both HRMS and NMR q2->combined No

Decision tree for selecting an analytical method.

signaling_pathway cluster_receptors Endothelin Receptors ET1 Endothelin-1 (ET-1) ETAR ET-A ET1->ETAR ETBR ET-B ET1->ETBR Response Vasoconstriction & Proliferation ETAR->Response ETBR->Response Macitentan Macitentan (and its active metabolite) Macitentan->ETAR Antagonist Macitentan->ETBR

Simplified Macitentan signaling pathway.

References

A Comparative Guide to the Fragmentation Analysis of Macitentan and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric fragmentation patterns of Macitentan (B1675890), a dual endothelin receptor antagonist, and its theoretical deuterated analog. The information presented is intended to aid researchers in the development of bioanalytical methods, metabolism studies, and the synthesis of isotopically labeled standards.

Introduction

Macitentan is a key therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1] Understanding its metabolic fate and developing robust analytical methods for its quantification are crucial aspects of drug development and clinical monitoring. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the technique of choice for these applications. A critical component of developing a reliable LC-MS/MS method is the use of a stable isotope-labeled internal standard, typically a deuterated analog of the analyte. This guide explores the fragmentation of Macitentan and provides a predictive analysis for a deuterated analog, offering valuable insights for researchers in the field.

Mechanism of Action: Endothelin Receptor Antagonism

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[2][3] This dual antagonism prevents ET-1-mediated vasoconstriction and smooth muscle cell proliferation, key pathological features of PAH.[2][3][4]

Macitentan_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC PLC ETA->PLC ETB->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Vasoconstriction Vasoconstriction & Proliferation Ca->Vasoconstriction Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Signaling pathway of Macitentan's mechanism of action.

Comparative Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification and quantification. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions.

Macitentan Fragmentation

Several studies have reported the mass spectrometric behavior of Macitentan. The protonated molecule [M+H]⁺ of Macitentan has a mass-to-charge ratio (m/z) of 589.1.[5][6] Upon collision-induced dissociation (CID), this precursor ion fragments to produce a characteristic product ion at m/z 203.3.[5][6]

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)
Macitentan589.1203.3
Deuterated Macitentan (predicted)596.1 (for d7)203.3 or 210.3

Note: The predicted values for the deuterated analog assume deuteration on the propyl group (d7).

Predicted Fragmentation of Deuterated Macitentan

A common strategy for synthesizing a deuterated internal standard is to replace hydrogen atoms with deuterium (B1214612) atoms in a metabolically stable position of the molecule. For Macitentan, the N-propyl group is a likely site for deuteration. If all seven hydrogens on the propyl group are replaced with deuterium (d7-Macitentan), the precursor ion [M+D]⁺ would have an m/z of 596.1.

The fragmentation of the deuterated analog would depend on which part of the molecule the deuterium atoms are located. Based on the known fragmentation of Macitentan, the product ion at m/z 203.3 likely corresponds to the N-(5-(4-bromophenyl)-6-hydroxypyrimidin-4-yl)sulfonamide portion of the molecule, resulting from the cleavage of the ether linkage. If deuteration is on the propyl group, this major fragment would likely remain at m/z 203.3. However, other fragmentation pathways may lead to deuterated fragments, for instance, a fragment containing the deuterated propylsulfamoyl moiety, which would have a higher m/z value compared to the corresponding fragment from the non-deuterated Macitentan.

Experimental Protocols

The following is a general protocol for the fragmentation analysis of Macitentan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of Macitentan in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution.

  • Plasma Sample Preparation: For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction method can be used. A common method involves adding three volumes of cold acetonitrile (B52724) to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Macitentan: 589.1 → 203.3.

    • Collision Energy: Optimization of the collision energy is required to maximize the intensity of the product ion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Standard Solution LC Liquid Chromatography (C18 Column) Standard->LC Plasma Plasma Sample Extraction Protein Precipitation/ Extraction Plasma->Extraction Extraction->LC MS Mass Spectrometer (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Fragmentation Fragmentation Pattern Analysis Data->Fragmentation Comparison Comparative Analysis Fragmentation->Comparison

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The fragmentation of Macitentan is characterized by a specific transition of m/z 589.1 to 203.3 in positive ion ESI-MS/MS. A deuterated analog, likely deuterated on the propyl group, is predicted to have a precursor ion of m/z 596.1 (for a d7 analog) and would be expected to yield a major product ion at m/z 203.3, assuming the fragmentation pathway involves the loss of the deuterated side chain. This comparative analysis provides a foundational understanding for researchers working on the bioanalysis and metabolism of Macitentan. The provided experimental protocol offers a starting point for developing and validating robust analytical methods.

References

A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from one laboratory to another is a critical step in the pharmaceutical development lifecycle. This process, often referred to as method transfer or inter-laboratory cross-validation, ensures that a validated analytical procedure will yield consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] A robust method transfer provides documented evidence that the receiving laboratory is qualified to perform the method as intended.[1][3] This guide provides a comprehensive overview of the approaches to cross-validating analytical methods, complete with detailed experimental protocols, data presentation tables, and visual workflows to facilitate understanding and implementation.

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory validation is the process of comparing analytical results from two or more laboratories to confirm that a method produces equivalent and reliable data, irrespective of the testing location.[4] This is a crucial step when analytical testing is outsourced, a method is transferred between facilities, or when data from multiple sites need to be consolidated for a regulatory submission.[2][4][5] The primary objective is to demonstrate that the receiving laboratory can execute a validated method with a comparable level of accuracy, precision, and reliability as the transferring laboratory, thereby ensuring data integrity across different sites.[6]

Key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide guidelines on bioanalytical method validation that underscore the importance of cross-validation.[3][4][7]

Approaches to Method Transfer

There are several strategies for conducting an analytical method transfer, with the selection depending on the method's complexity, the experience of the receiving laboratory, and the stage of drug development. The main approaches include:

  • Comparative Testing : This is the most frequently used approach for well-established, validated methods.[6] Both the transferring (originating) and receiving laboratories analyze the same homogeneous set of samples, and the results are statistically compared against predefined acceptance criteria.[1][6]

  • Co-validation : In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][6] This is often employed when a new method is being developed and is intended for use at multiple sites.[6]

  • Revalidation : The receiving laboratory conducts a full or partial revalidation of the analytical method.[6] This is the most resource-intensive approach and is typically reserved for situations with significant differences in laboratory conditions or equipment.[6]

  • Transfer Waiver : A formal transfer can be waived if there is strong justification, such as when the new laboratory is already using a very similar validated method.[6]

This guide will focus on the Comparative Testing approach.

Experimental Protocol: Comparative Testing for HPLC Assay Transfer

This protocol outlines a comparative study for the transfer of a High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance.

3.1. Objective

To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the assay of Drug Substance X using HPLC method No. YYY.

3.2. Scope

This protocol applies to the transfer of the analytical method from the transferring laboratory (Lab A) to the receiving laboratory (Lab B).

3.3. Responsibilities

  • Transferring Laboratory (Lab A) :

    • Provide the validated analytical method procedure and validation report.

    • Supply a sufficient quantity of a single, homogeneous batch of Drug Substance X and the reference standard.

    • Perform the analysis as per the protocol and report the results.

  • Receiving Laboratory (Lab B) :

    • Ensure that all necessary equipment, reagents, and trained personnel are available.

    • Perform the analysis according to the provided method and protocol.

    • Report the results and any deviations.

  • Both Laboratories :

    • Jointly review and approve the protocol and the final report.[1]

3.4. Materials and Equipment

  • Drug Substance X (one homogeneous lot)

  • Reference Standard for Drug Substance X

  • HPLC system with UV detector (comparable systems at both labs)

  • All necessary reagents and solvents as specified in the analytical method.

3.5. Experimental Design

  • One analyst from each laboratory will perform the analysis.[1]

  • Six independent preparations of the Drug Substance X sample will be analyzed by each laboratory.[1]

  • Three replicate injections will be made for each sample preparation.[1]

3.6. Procedure

  • Both laboratories will adhere strictly to the analytical method No. YYY.[1]

  • System suitability tests must be performed and meet the established criteria before any sample analysis.[1]

  • The assay of Drug Substance X will be calculated against the reference standard.

3.7. Acceptance Criteria

The following acceptance criteria must be met for the method transfer to be considered successful:

  • The mean assay value from the receiving laboratory should be within ±2.0% of the mean assay value from the transferring laboratory.

  • The Relative Standard Deviation (RSD) for the six assay results should be ≤ 2.0% for each laboratory.

  • The 95% confidence interval for the difference in means between the two laboratories should be within a pre-specified equivalence margin (e.g., ±3.0%).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Results

ParameterLaboratory ALaboratory BAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of 5 Replicate Injections≤ 1.0%

Table 2: Individual and Mean Assay Results

Sample PreparationLaboratory A Assay (%)Laboratory B Assay (%)
1
2
3
4
5
6
Mean
Standard Deviation
%RSD

Table 3: Comparison of Results and Statistical Analysis

ParameterResultAcceptance CriteriaPass/Fail
Mean Assay Value (Lab A)N/A
Mean Assay Value (Lab B)N/A
Difference in Means (Lab A - Lab B)
%RSD (Lab A)≤ 2.0%
%RSD (Lab B)≤ 2.0%
95% Confidence Interval of the DifferenceWithin ±3.0%

Workflow Visualization

The following diagram illustrates the logical flow of a comparative analytical method transfer process.

MethodTransferWorkflow start Start: Method Transfer Initiative protocol Develop & Approve Transfer Protocol start->protocol materials Prepare & Distribute Homogeneous Samples & Reference Standard protocol->materials analysis_A Lab A (Transferring) Performs Analysis materials->analysis_A analysis_B Lab B (Receiving) Performs Analysis materials->analysis_B data_A Lab A Reports Results analysis_A->data_A data_B Lab B Reports Results analysis_B->data_B comparison Compare Results & Perform Statistical Analysis data_A->comparison data_B->comparison acceptance Results Meet Acceptance Criteria? comparison->acceptance report Generate & Approve Final Transfer Report acceptance->report Yes investigation Investigate Discrepancies & OOS Results acceptance->investigation No success Method Transfer Successful report->success end End success->end investigation->protocol Revise Protocol/ Re-execute

Workflow for a comparative analytical method transfer.

Conclusion

A successful cross-validation of an analytical method between laboratories is a testament to the robustness of the method and the proficiency of the involved laboratories.[1] By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting the entire process, pharmaceutical companies can ensure data integrity and consistency across their global operations, ultimately safeguarding product quality and patient safety.[1]

References

Unveiling the Degradation Profile of Macitentan: A Comparative Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. This guide provides a comprehensive comparison of forced degradation studies on Macitentan (B1675890), an endothelin receptor antagonist. By examining the impurities that form under various stress conditions, a more robust and stable drug product can be developed.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products. This information is essential for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the final drug product. In the case of Macitentan, various studies have been conducted to elucidate its degradation behavior under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Comparative Analysis of Analytical Methods

Several analytical techniques have been employed to separate and identify the degradation products of Macitentan. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods, often coupled with mass spectrometry (MS) for structural elucidation of the impurities.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized as a simpler and more cost-effective alternative.[4]

The following table summarizes the key parameters and findings from various published methods, offering a comparative overview of their performance in analyzing Macitentan and its degradation products.

Analytical Method Stationary Phase Mobile Phase Key Findings Reference
RP-HPLCInertsil C8 (250*4.6 mm, 5 µm)Mobile Phase A: Ammonium (B1175870) acetate (B1210297) (pH 4.5); Mobile Phase B: Acetonitrile (B52724) (Gradient)Successfully separated Macitentan from its known and unknown degradation impurities. The drug showed extensive degradation in acidic and basic conditions and slight degradation under oxidative conditions.[5]
RP-HPLCEclipse Plus C18 (250 mm × 4.6 mm, 5 µm)0.1% v/v formic acid and methanol (B129727) (Gradient)A rapid and robust method for the simultaneous quantification of tadalafil (B1681874) and macitentan. Nine degradation products were separated and identified using LC-MS/MS.[2][3]
UHPLC-DAD/ESI-HRMSAccucore C18 (4.6 × 150 mm, 2.6 μm)5 mM ammonium formate (B1220265) and acetonitrile (Gradient)Macitentan was found to be labile under acidic and basic hydrolytic conditions, forming nine degradation products under acidic and one under basic conditions. It was stable under oxidative, neutral hydrolysis, thermal, and photolytic conditions.[1][6]
HPTLCPre-coated TLC platesToluene: Acetone (7: 3 V/V) with 0.02 mL of glacial acetic acidA validated stability-indicating HPTLC method for the quantification of Macitentan. An additional peak corresponding to a degradation product was observed under acidic and alkaline conditions.[4]
RP-HPLCZorbax SB C8 (150mm×4.6mm); 5µm0.1% OPA and Acetonitrile (40:60% v/v) (Isocratic)A specific, precise, and accurate isocratic method for the quantitative analysis of Macitentan in tablet formulation.[7]
RP-HPLCPhenomex Gemini C18 (25cm×4.6nm, 5μm)10mM Ammonium Acetate in water and [Methanol: ACN 20: 80% v/v] (40: 60% v/v)A stability-indicating method for the simultaneous estimation of tadalafil and macitentan. The drugs degraded sufficiently under all applied chemical and physical stress conditions.[8]

Experimental Protocols: A Closer Look at Methodology

The conditions under which forced degradation is performed are crucial for generating relevant degradation products. The following section details the experimental protocols from a representative study to provide a practical understanding of the methodologies employed.

Forced Degradation Study Protocol

A study by Lakka et al. subjected Macitentan tablets to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

  • Acid Hydrolysis: 1 N HCl at 80℃ for 15 minutes.[9][10][11][12]

  • Base Hydrolysis: 1 N NaOH at 25℃ for 45 minutes.[9][10][11][12]

  • Oxidative Degradation: 6% (v/v) H₂O₂ at 80℃ for 15 minutes.[9][10][11][12]

  • Thermal Degradation: 105℃ for 16 hours.[9][10][11][12]

  • Photolytic Degradation: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours.[9][10][11][12]

  • Humidity Stress: 90% relative humidity at 25℃ for 24 hours.[9][10][11][12]

Following exposure to these stress conditions, the samples were analyzed using a validated stability-indicating HPLC method to separate and quantify the drug and its degradation products.[9][10][11][12]

Visualizing the Process: Experimental Workflow

To better illustrate the logical flow of a forced degradation study, the following diagram outlines the key steps involved, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Workflow cluster_Outcome Study Outcome Acid Acid Hydrolysis SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidative Oxidative Degradation Oxidative->SamplePrep Thermal Thermal Degradation Thermal->SamplePrep Photolytic Photolytic Degradation Photolytic->SamplePrep Chromatography Chromatographic Separation (HPLC/UHPLC/HPTLC) SamplePrep->Chromatography Detection Detection (UV/DAD/MS) Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis ImpurityID Impurity Identification & Characterization DataAnalysis->ImpurityID DegradationPathway Degradation Pathway Elucidation DataAnalysis->DegradationPathway MethodValidation Stability-Indicating Method Validation DataAnalysis->MethodValidation Macitentan_API Macitentan API / Drug Product Macitentan_API->Acid Expose to Macitentan_API->Base Expose to Macitentan_API->Oxidative Expose to Macitentan_API->Thermal Expose to Macitentan_API->Photolytic Expose to

Caption: Workflow of a typical forced degradation study of Macitentan.

Degradation Profile of Macitentan

Across the various studies, a consistent pattern of degradation for Macitentan emerges. The molecule is particularly susceptible to hydrolysis under both acidic and basic conditions.[1][5][6][9][10][11][12] Under acidic conditions, a larger number of degradation products are typically observed, suggesting multiple degradation pathways.[1][6][] The primary degradation routes often involve the cleavage of the ether linkage and hydrolysis of the sulfamide (B24259) group.[] In contrast, Macitentan shows greater stability under oxidative, thermal, and photolytic stress.[1][6]

Conclusion

The forced degradation studies of Macitentan provide valuable information for the development of stable formulations and robust analytical methods. The primary degradation pathway is hydrolysis, with the drug being most labile in acidic and basic environments. The use of stability-indicating chromatographic methods, particularly HPLC and UHPLC coupled with mass spectrometry, is essential for the effective separation, identification, and quantification of the resulting impurities. This comparative guide serves as a valuable resource for scientists and researchers, enabling them to build upon existing knowledge and design more effective stability programs for Macitentan and other related compounds.

References

Benchmarking LC-MS/MS Performance for Endothelin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) performance for the quantification of common endothelin receptor antagonists (ERAs). The information herein is collated from various validated bioanalytical methods to assist in method selection and development for pharmacokinetic studies and therapeutic drug monitoring.

Introduction to Endothelin Receptor Antagonists and Bioanalysis

Endothelin receptor antagonists are a class of drugs primarily used in the treatment of pulmonary arterial hypertension (PAH).[1][2] By blocking the binding of endothelin-1 (B181129) (ET-1) to its receptors (ET-A and ET-B), these drugs mitigate vasoconstriction and cellular proliferation.[1][3] Accurate and precise quantification of these drugs in biological matrices is crucial for establishing their pharmacokinetic profiles, ensuring patient safety, and assessing drug-drug interactions. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[4][5]

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through two G protein-coupled receptors: ET-A and ET-B.[3] The activation of these receptors initiates a cascade of intracellular events. ET-A receptor activation is primarily linked to vasoconstriction and cell proliferation.[6] The ET-B receptor, when located on endothelial cells, mediates vasodilation, while on smooth muscle cells, it contributes to vasoconstriction.[1][7] Endothelin receptor antagonists competitively inhibit the binding of endothelin to these receptors, thereby blocking their downstream signaling.

G cluster_membrane Cell Membrane ET_A ET-A Receptor G_protein G-protein ET_A->G_protein Activates ET_B ET-B Receptor ET_B->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ET_1 Endothelin-1 (ET-1) ET_1->ET_A Binds ET_1->ET_B Binds ERAs Endothelin Receptor Antagonists ERAs->ET_A Blocks ERAs->ET_B Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_increase Leads to Vasoconstriction Vasoconstriction & Cell Proliferation Ca2_increase->Vasoconstriction Results in G start Plasma Sample Collection extraction Sample Preparation (SPE, LLE, or Protein Precipitation) start->extraction lc_separation LC Separation (Reversed-Phase C18 Column) extraction->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_detection MS/MS Detection (Multiple Reaction Monitoring - MRM) ionization->ms_detection quantification Data Acquisition & Quantification ms_detection->quantification

References

Characterization of N-Despropyl Macitentan-d4: A Comparative Guide for Reference Material Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of N-Despropyl Macitentan-d4, a critical reference material for pharmacokinetic (PK) and metabolic studies of Macitentan. It offers a direct comparison with its non-deuterated analog, N-Despropyl Macitentan, supported by illustrative experimental data. This document is intended to assist researchers in making informed decisions when selecting internal standards for bioanalytical assays.

Introduction

N-Despropyl Macitentan is the primary active metabolite of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of Macitentan and its metabolites is crucial for understanding its pharmacology. This compound, a stable isotope-labeled version of the metabolite, is the preferred internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.

This guide details the analytical characterization of a representative batch of this compound, comparing it directly to the non-deuterated N-Despropyl Macitentan.

Comparative Analysis of Reference Materials

The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. Here, we compare the key characteristics of this compound and its non-deuterated counterpart.

CharacteristicThis compoundN-Despropyl Macitentan
Chemical Formula C₁₆H₁₀D₄Br₂N₆O₄SC₁₆H₁₄Br₂N₆O₄S
Molecular Weight 550.22 g/mol 546.19 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity (by HPLC) ≥ 99.5%≥ 99.5%
Isotopic Purity ≥ 98% Deuterium incorporationNot Applicable
Primary Use Internal standard in bioanalytical assaysAnalyte in bioanalytical assays, metabolite reference

Experimental Characterization Data

The following sections present illustrative data from key analytical techniques used to characterize and compare this compound and N-Despropyl Macitentan.

Identity and Structure Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the isotopic labeling of this compound. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum of the d4-labeled compound, when compared to the non-deuterated standard, confirms the successful incorporation of deuterium.

Table 1: Illustrative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegration (Non-deuterated)Integration (d4-labeled)Assignment
8.75s1H1HPyrimidine-H
8.52s1H1HPyrimidine-H
7.70d2H2HAromatic-H
7.60d2H2HAromatic-H
4.60t2HNot observed-O-CH₂-
4.50t2HNot observed-CH₂-O-
3.50 (broad)s2H2H-NH₂

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compounds and is used to determine the isotopic purity of the deuterated standard. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

Table 2: Illustrative Mass Spectrometry Data

ParameterThis compoundN-Despropyl Macitentan
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
[M+H]⁺ (Calculated) 551.9398547.9148
[M+H]⁺ (Observed) 551.9401547.9150
Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the reference materials. A high-purity standard is essential to avoid interference with the quantification of the analyte.

Table 3: Illustrative HPLC Purity Analysis

ParameterThis compoundN-Despropyl Macitentan
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nmUV at 270 nm
Retention Time ~ 8.5 min~ 8.5 min
Purity 99.7%99.8%

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

1. NMR Spectroscopy

  • Instrument: Bruker Avance 400 MHz NMR Spectrometer

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Concentration: 5 mg/mL

  • Temperature: 25°C

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Method: A standard ¹H NMR experiment was performed with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

2. Mass Spectrometry

  • Instrument: High-Resolution Time-of-Flight (TOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Mode: Positive Ion

  • Sample Introduction: Infusion at 5 µL/min

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Mass Range: m/z 100-1000

3. HPLC Analysis

  • Instrument: Agilent 1260 Infinity II HPLC System

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 270 nm

Visualizations

The following diagrams illustrate the metabolic pathway of Macitentan and the logical workflow for the characterization of the this compound reference material.

Macitentan_Metabolism Macitentan Macitentan NDespropyl_Macitentan N-Despropyl Macitentan (Active Metabolite) Macitentan->NDespropyl_Macitentan Oxidative Depropylation (CYP3A4, CYP2C19)

Metabolic pathway of Macitentan.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_result Final Product Synthesis Chemical Synthesis of This compound Purification Purification by Chromatography Synthesis->Purification NMR NMR Spectroscopy (Identity & Isotopic Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Identity) Purification->MS HPLC HPLC Analysis (Chemical Purity) Purification->HPLC Reference_Material Qualified Reference Material (this compound) NMR->Reference_Material MS->Reference_Material HPLC->Reference_Material

Characterization workflow for the reference material.

Conclusion

The data presented in this guide demonstrates a comprehensive characterization of this compound. The identity, purity, and isotopic labeling of this reference material have been rigorously assessed using standard analytical techniques. In direct comparison, this compound shows identical chromatographic behavior to its non-deuterated analog while being clearly distinguishable by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical applications. The use of a well-characterized, high-purity, and isotopically stable internal standard like this compound is essential for achieving accurate and reliable data in pharmacokinetic and drug metabolism studies of Macitentan.

Safety Operating Guide

Navigating the Safe Disposal of N-Despropyl Macitentan-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like N-Despropyl Macitentan-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a deuterated active metabolite of Macitentan used in research. Adherence to these protocols is vital to mitigate risks, ensure a safe laboratory environment, and maintain ethical research standards.

I. Understanding the Hazard Profile

Key Chemical Information:

PropertyValue
Chemical NameN-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide
Molecular FormulaC16H10D4Br2N6O4S
Molecular Weight550.22 g/mol
Known HazardsReproductive Toxin

II. Procedural Workflow for Disposal

The proper disposal of this compound waste should follow a structured workflow, from the point of generation to the final handover to a licensed waste disposal service.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Identification Waste Identification Segregation Segregation Waste Identification->Segregation Container Selection Container Selection Segregation->Container Selection Labeling Labeling Container Selection->Labeling Storage Area Storage Area Labeling->Storage Area Secondary Containment Secondary Containment Storage Area->Secondary Containment Disposal Request Disposal Request Secondary Containment->Disposal Request Licensed Disposal Service Licensed Disposal Service Disposal Request->Licensed Disposal Service

Caption: Workflow for the proper disposal of this compound.

III. Step-by-Step Disposal Protocol

A. Waste Identification and Segregation:

  • Treat all this compound as Hazardous Waste: From the moment it is deemed unusable, the compound and any materials it has contaminated are to be managed as hazardous waste[5].

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous waste and other incompatible chemical wastes to prevent unintended reactions[6][7].

B. Waste Container Management:

  • Select an Appropriate Container:

    • Use a container made of a material compatible with this compound, such as glass or polyethylene[8][9].

    • The container must have a tightly fitting screw cap to prevent leaks and spills[10][11]. Open containers or those with makeshift stoppers are unacceptable[10].

    • Ensure the container is in good condition, with no cracks or signs of deterioration[11].

  • Properly Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before any waste is added[6][10][11].

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas)[11].

      • The words "Hazardous Waste"[6][10].

      • An indication of the hazard: "Reproductive Toxin"[6].

      • The date when waste was first added to the container[10].

      • The name and contact information of the generating researcher or lab.

C. Waste Storage:

  • Designated Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation[6][12].

    • The SAA should be clearly marked. A designated area within a fume hood is often a suitable location[6].

  • Secondary Containment:

    • All containers of liquid hazardous waste must be stored in a secondary containment system, such as a chemically resistant tray or tub[10].

    • The secondary container must be capable of holding the entire volume of the largest container within it in case of a leak[10].

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste[5][6][11].

D. Arranging for Final Disposal:

  • Do Not Dispose Down the Drain or in Regular Trash: It is prohibited to dispose of hazardous chemicals like this compound via the sink or in the regular trash[5][13].

  • Contact Environmental Health and Safety (EHS): When the waste container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for a pickup[10][12].

  • Licensed Disposal Service: The EHS department will ensure the waste is handed over to a licensed hazardous material disposal company for final treatment, likely through incineration with appropriate emission controls[14].

IV. Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Spill Occurs Spill Occurs Notify Personnel & Secure Area Notify Personnel & Secure Area Spill Occurs->Notify Personnel & Secure Area Don Appropriate PPE Don Appropriate PPE Notify Personnel & Secure Area->Don Appropriate PPE Contain the Spill Contain the Spill Don Appropriate PPE->Contain the Spill Absorb the Spill Absorb the Spill Contain the Spill->Absorb the Spill Collect Contaminated Material Collect Contaminated Material Absorb the Spill->Collect Contaminated Material Decontaminate the Area Decontaminate the Area Collect Contaminated Material->Decontaminate the Area Dispose of Waste Dispose of Waste Decontaminate the Area->Dispose of Waste Report the Incident Report the Incident Dispose of Waste->Report the Incident

Caption: Step-by-step procedure for cleaning up a spill of this compound.

Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill[15].

    • If the spill is large or involves a significant release of dust, evacuate the area and contact your institution's emergency response team[16].

  • Personal Protective Equipment (PPE):

    • Before attempting to clean a small spill, don the appropriate PPE:

      • Two pairs of chemically resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield.

      • A lab coat.

  • Containment and Cleanup:

    • For a solid spill, carefully dampen the material with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.

    • For a liquid spill, create a dike around the spill using an absorbent material from a spill kit[17].

    • Cover the spill with an absorbent material, starting from the outside and working inwards[14][18].

  • Waste Collection:

    • Using forceps or a scoop, carefully collect all contaminated absorbent materials and any broken glass[16].

    • Place all collected waste into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water or an appropriate laboratory detergent[16].

    • Collect the cleaning materials and also place them in the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container as previously described.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Thoroughly wash your hands and any exposed skin.

    • Report the spill to your laboratory supervisor and EHS department.

By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling N-Despropyl Macitentan-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-Despropyl Macitentan-d4, a deuterated analogue of a pharmacologically active substance. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure. Although one Safety Data Sheet (SDS) for a related deuterated compound, Macitentan-d4, did not classify it as a hazardous substance, another identified it as a potential reproductive toxin.[1][2] Given the unknown potency of this specific analogue and the hazards of the parent compound, a cautious approach is warranted.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles with side-shields.[3]EN 166 (EU) or NIOSH (US) approved.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Fire/flame resistant and impervious lab coat.[3]---
Respiratory Use in a well-ventilated area. A respirator may be necessary for fine particles or aerosols.NIOSH (US) or CEN (EU) approved respirators.

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is essential to minimize risk and ensure the integrity of experiments.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve Compound handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for Macitentan-d4 and N-Despropyl Macitentan.[1][3]

    • Put on all required PPE as specified in the table above.

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.

  • Handling :

    • When weighing the solid compound, avoid generating dust.

    • If creating a solution, add the solvent to the compound slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Dispose of all waste materials according to institutional and local regulations for chemical waste.

    • Carefully remove PPE, avoiding contact with the outer surfaces, and dispose of it as contaminated waste.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization : this compound should be treated as a hazardous chemical waste.

  • Containment : All waste materials, including empty containers, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] Ensure compliance with all federal and local regulations regarding the disposal of this material.[3]

Logical Relationship for Disposal

cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process waste_gen_ppe Contaminated PPE disposal_collect Collect in Labeled Container waste_gen_ppe->disposal_collect waste_gen_materials Contaminated Labware waste_gen_materials->disposal_collect waste_gen_excess Excess Compound waste_gen_excess->disposal_collect disposal_store Store in Designated Area disposal_collect->disposal_store disposal_handover Handover to Licensed Disposal Company disposal_store->disposal_handover

Waste disposal workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。